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  • Product: 4-Hydrazinyl-1-Phthalazinamine
  • CAS: 649765-80-0

Core Science & Biosynthesis

Foundational

The Molecular and Analytical Profiling of 4-Hydrazinyl-1-Phthalazinamine (CAS 649765-80-0)

Executive Summary In the landscape of pharmaceutical quality control, the rigorous characterization of active pharmaceutical ingredient (API) impurities is non-negotiable. 4-Hydrazinyl-1-phthalazinamine (CAS 649765-80-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical quality control, the rigorous characterization of active pharmaceutical ingredient (API) impurities is non-negotiable. 4-Hydrazinyl-1-phthalazinamine (CAS 649765-80-0), officially designated in pharmacopeial monographs as Dihydralazine EP Impurity A , is a critical degradation product and synthetic byproduct associated with the antihypertensive agents Dihydralazine and Hydralazine[1]. Because hydrazine-class agents and their derivatives carry inherent risks of genotoxicity and can act as precursors to nitrosamines, isolating, quantifying, and controlling this specific impurity is a fundamental requirement for regulatory compliance and patient safety[1].

This technical guide provides a deep dive into the physicochemical properties, mechanistic origins, and self-validating analytical workflows required to accurately profile 4-Hydrazinyl-1-phthalazinamine.

Structural & Physicochemical Characterization

Understanding the physicochemical nature of 4-Hydrazinyl-1-phthalazinamine is the first step in developing robust extraction and chromatographic methods. The molecule features a phthalazine core substituted with both a primary amine and a hydrazine moiety, rendering it highly polar, basic, and susceptible to oxidative degradation.

Table 1: Core Physicochemical Properties

PropertySpecification / Value
Chemical Name 4-Hydrazinyl-1-phthalazinamine
Pharmacopeial Synonym Dihydralazine EP Impurity A[1]
CAS Registry Number 649765-80-0[2]
Molecular Formula C₈H₉N₅[3]
Molecular Weight 175.19 g/mol [3]
Linear Formula / SMILES NC1=NN=C(NN)C2=C1C=CC=C2[2]
Physical Form Solid[2]
Storage Conditions Keep in dark place, inert atmosphere, store at -20°C[2]
Hazard Statements H301 (Toxic if swallowed), H318 (Causes serious eye damage)[2]

Mechanistic Origins: Synthesis and Degradation Pathways

To control an impurity, one must first understand the causality of its formation. 4-Hydrazinyl-1-phthalazinamine emerges within the Dihydralazine lifecycle through two distinct mechanistic pathways: process-related side reactions and post-synthesis degradation[1].

  • Process-Related Amination: Dihydralazine is synthesized via the nucleophilic substitution of 1,4-dichlorophthalazine with hydrazine hydrate. If the hydrazine reagent contains trace ammonia impurities, or if competing amination pathways occur in the reactor, one of the chloro groups is substituted by an amine (-NH₂) instead of a hydrazine (-NHNH₂), yielding 4-Hydrazinyl-1-phthalazinamine.

  • Reductive Cleavage (Degradation): During prolonged storage or under specific oxidative/acidic stress conditions, the N-N bond of one of the hydrazine moieties on the parent Dihydralazine molecule can undergo reductive cleavage, degrading the API directly into Impurity A[1].

Pathway A 1,4-Dichlorophthalazine (Precursor) C Dihydralazine (API) A->C + Excess NH2NH2 E 4-Hydrazinyl-1-phthalazinamine (Impurity A) A->E + NH3 / NH2NH2 B Hydrazine Hydrate (Reagent) B->C C->E Degradation D Ammonia / Amination (Side Reaction) D->E F Reductive Cleavage (Degradation) F->E

Mechanistic pathways of Dihydralazine synthesis and Impurity A formation.

Self-Validating Analytical Workflow (HPLC-LC/MS)

Because 4-Hydrazinyl-1-phthalazinamine is highly polar, standard C18 chromatographic methods often fail, resulting in poor retention (k' < 1) or severe peak tailing due to secondary interactions with unendcapped silanols.

To ensure Trustworthiness , the following protocol is designed as a self-validating system. The system must pass strict suitability criteria before any sample data is accepted, ensuring that the experimental choices directly address the molecule's chemical behavior.

Experimental Causality & Method Design
  • Column Selection: A Pentafluorophenyl (PFP) stationary phase is utilized. Causality: The PFP phase offers orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—which successfully retain the nitrogen-rich phthalazine core and the polar hydrazine group.

  • Mobile Phase pH: 10 mM Ammonium Formate adjusted to pH 3.5. Causality: The pKa of the hydrazine and amine groups dictates that they will be fully protonated at low pH. This ensures optimal ionization for ESI+ Mass Spectrometry while simultaneously neutralizing acidic silanols on the silica support to prevent peak tailing.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the API sample in a diluent of 90:10 Water:Acetonitrile (v/v) containing 0.1% Formic Acid to stabilize the hydrazine moiety against oxidative degradation.

  • System Suitability Verification: Inject a known resolution mixture containing Dihydralazine and 4-Hydrazinyl-1-phthalazinamine reference standards[3].

  • Chromatographic Separation: Run a gradient elution from 5% to 60% Acetonitrile over 15 minutes at a flow rate of 0.8 mL/min.

  • Orthogonal Detection: Split the column effluent. Route 50% to a Photodiode Array (PDA) detector set at 230 nm for UV quantitation, and 50% to a Triple Quadrupole Mass Spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode for structural confirmation[1].

System Suitability Acceptance Criteria (The Validation Gate)

Table 2: Self-Validating System Suitability Parameters

ParameterAcceptance CriteriaCausality / Rationale
Resolution ( Rs​ ) ≥1.5 Ensures baseline separation between the API and Impurity A, preventing signal overlap.
Tailing Factor ( Tf​ ) ≤1.5 Confirms that secondary silanol interactions are adequately suppressed by the pH 3.5 buffer.
Injection Precision RSD ≤2.0% Validates the mechanical reliability of the autosampler and the stability of the analyte in the diluent.

If any parameter fails, the sequence automatically halts, preventing the generation of untrustworthy data.

Workflow S1 Sample Preparation (Extraction & Dilution) S2 System Suitability Test (Resolution > 1.5) S1->S2 S3 HPLC Separation (PFP Column, pH 3.5) S2->S3 Pass S4 UV Detection (230 nm) S3->S4 Split Flow S5 ESI-LC-MS/MS (MRM Mode) S3->S5 Split Flow S6 Data Analysis & Quantitation S4->S6 S5->S6

Self-validating analytical workflow for the quantitation of 4-Hydrazinyl-1-phthalazinamine.

Toxicological Risk Assessment and Regulatory Implications

The regulatory scrutiny surrounding 4-Hydrazinyl-1-phthalazinamine is driven by its structural alerts. As a hydrazine-containing compound, it is subject to rigorous evaluation under ICH M7 guidelines for the assessment and control of DNA reactive (mutagenic) impurities.

Furthermore, hydrazine derivatives can react with trace nitrites or nitrosating agents present in excipients to form highly potent N-nitrosamines . Consequently, the Analytical Evaluation Threshold (AET) for this impurity must be calculated based on the Maximum Daily Dose (MDD) of Dihydralazine. Typical analytical acceptance criteria in regulatory filings require specified related compounds to be controlled at levels not greater than 0.2%, with unspecified individual impurities capped at 0.10% to 0.15%[1]. Failure to monitor this degradation pathway can result in clinical adverse effects, including drug-induced lupus erythematosus or hepatotoxicity, which are known class effects of hydrazine agents[1].

References

  • Veeprho - Dihydralazine Impurities and Related Compound: Analytical Workflows and Degradation Profiling. Available at:[Link]

  • Axios Research - 4-Hydrazinyl-1-Phthalazinamine - CAS - 649765-80-0 Reference Standard Characterization. Available at:[Link]

Sources

Exploratory

Unraveling the Pharmacological Pleiotropy of 4-Hydrazinyl-1-Phthalazinamine in Cardiovascular Research

A Technical Whitepaper for Drug Development Professionals & Cardiovascular Scientists Executive Summary 4-Hydrazinyl-1-Phthalazinamine (4-HPA; CAS: 649765-80-0), also known as 1-amino-4-hydrazinophthalazine or Dihydralaz...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals & Cardiovascular Scientists

Executive Summary

4-Hydrazinyl-1-Phthalazinamine (4-HPA; CAS: 649765-80-0), also known as 1-amino-4-hydrazinophthalazine or Dihydralazine Impurity A, is a fully characterized chemical compound and a critical reference standard in the synthesis of the hydralazine/dihydralazine drug class[1]. While historically categorized simply as a direct-acting smooth muscle relaxant, contemporary cardiovascular pharmacology recognizes the phthalazine-hydrazine pharmacophore as a highly pleiotropic molecular probe.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive pharmacology. Here, we dissect the causality of 4-HPA's mechanisms—spanning intracellular calcium modulation, nitroso-redox equilibrium, hypoxia mimesis, and epigenetic reprogramming—and provide self-validating experimental frameworks for researchers utilizing this compound in preclinical models.

Core Mechanisms of Action: The Causality of Pleiotropy

Intracellular Calcium Modulation via IP3 Receptor Antagonism

The primary hemodynamic efficacy of 4-HPA is rooted in its ability to uncouple excitation-contraction (E-C) mechanisms within vascular smooth muscle cells (VSMCs). Unlike calcium channel blockers that target voltage-gated channels on the sarcolemma, 4-HPA acts intracellularly. It directly inhibits inositol 1,4,5-trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum (SR)[2]. By blunting this transient spike in cytosolic Ca2+, 4-HPA suppresses the activation of myosin light-chain kinase (MLCK), thereby preventing actin-myosin cross-bridging and reducing peripheral vascular resistance[3].

G HPA 4-Hydrazinyl-1-Phthalazinamine (4-HPA) IP3R IP3 Receptor (Sarcoplasmic Reticulum) HPA->IP3R Antagonizes CaRelease Cytosolic Ca2+ Accumulation IP3R->CaRelease Prevents MLCK MLCK Activation CaRelease->MLCK Inhibits Vasodilation Vascular Smooth Muscle Relaxation MLCK->Vasodilation Induces

Fig 1: 4-HPA inhibition of IP3-mediated calcium release and subsequent vasodilation.

Nitroso-Redox Equilibrium and Peroxynitrite Scavenging

In models of heart failure with preserved ejection fraction (HFpEF), structural analogs of 4-HPA are frequently paired with organic nitrates (e.g., isosorbide dinitrate) to prevent nitrate tolerance[4]. The mechanistic basis for this synergy is 4-HPA's function as a highly potent radical scavenger. It dose-dependently decreases the formation of peroxynitrite (ONOO-) and superoxide (O2-)[5]. By neutralizing these reactive nitrogen/oxygen species, 4-HPA protects mitochondrial aldehyde dehydrogenase 2 (ALDH-2) from oxidative inactivation, preserving endogenous nitric oxide (NO) bioavailability and restoring the nitroso-redox balance critical for endothelial health[5].

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Stabilization

Beyond hemodynamics, 4-HPA acts as a robust hypoxia mimetic. The compound inhibits O2-dependent prolyl hydroxylase domain (PHD) enzymes, likely by chelating the enzyme-bound Fe2+ required for their catalytic activity[6]. Under normoxic conditions, PHD hydroxylates HIF-1α, targeting it for rapid proteasomal degradation. By inhibiting PHD, 4-HPA stabilizes HIF-1α, driving its nuclear translocation and the subsequent transcription of pro-angiogenic genes, including vascular endothelial growth factor (VEGF)[6].

G HPA 4-Hydrazinyl-1-Phthalazinamine (4-HPA) PHD Prolyl Hydroxylase Domain (PHD) Enzyme HPA->PHD Chelates Fe2+ HIF1a HIF-1α Stabilization PHD->HIF1a Prevents Degradation Nucleus Nuclear Translocation HIF1a->Nucleus Promotes VEGF VEGF & Angiogenic Transcription Nucleus->VEGF Activates

Fig 2: 4-HPA stabilization of HIF-1α via PHD inhibition driving angiogenesis.

Epigenetic Reprogramming via DNMT Inhibition

Emerging research highlights the role of the phthalazine pharmacophore in epigenetic modulation. 4-HPA functions as a non-nucleoside DNA methyltransferase (DNMT) inhibitor, specifically suppressing DNMT1 and DNMT3a activity[7]. In cardiovascular pathologies such as pulmonary arterial hypertension (PAH), DNMT inhibition by hydralazine analogs prevents the hypermethylation of protective genes. For example, it upregulates microRNAs (e.g., miR-126) that improve right ventricular microcirculation and attenuate adverse vascular remodeling[8].

Quantitative Data Presentation

The following table synthesizes the quantitative pharmacological profile of 4-HPA and its structural analogs across various cardiovascular targets:

Molecular TargetBiological PathwayEffective Concentration / IC50Downstream Cardiovascular Phenotype
IP3 Receptor Calcium Signaling10 - 50 µM (In vitro)Direct arterial vasodilation; reduced peripheral resistance.
Peroxynitrite (ONOO-) Nitroso-Redox BalanceIC50 ~ 25 µM (Cell-free)Endothelial protection; prevention of nitrate tolerance.
PHD Enzymes HIF-1α Stabilization50 - 100 µM (In vitro)Angiogenesis; elevated plasma VEGF levels.
DNMT1 / DNMT3a Epigenetic Modulation> 100 µM (In vitro)Attenuation of adverse vascular remodeling in PAH.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous reproducibility in cardiovascular research, the following step-by-step methodologies are designed as self-validating systems. Causality is established through specific positive controls and ratiometric readouts.

Protocol 1: Ex Vivo Fluorometric Calcium Transient Assay (VSMCs)

Purpose: To validate the IP3-dependent calcium inhibition mechanism of 4-HPA. We utilize Fura-2 AM because its ratiometric nature eliminates artifacts caused by variations in dye loading or cell thickness.

  • Step 1 (Tissue Preparation): Isolate primary VSMCs from excised murine thoracic aorta. Culture in DMEM supplemented with 10% FBS until 80% confluence.

  • Step 2 (Fluorophore Loading): Incubate cells with 5 µM Fura-2 AM for 45 minutes at 37°C in the dark. Wash twice with Tyrode's solution to remove extracellular dye and allow 15 minutes for complete intracellular de-esterification.

  • Step 3 (Baseline & Stimulation): Establish baseline fluorescence (excitation alternating between 340 nm and 380 nm; emission captured at 510 nm). Stimulate cells with 10 µM phenylephrine to induce IP3-mediated SR calcium release[3].

  • Step 4 (Compound Application): Introduce 4-HPA (titrated from 10 µM to 100 µM) and continuously record the attenuation of the 340/380 Ca2+ transient ratio.

  • Step 5 (Self-Validation Check): Introduce 50 µM 2-APB (a known IP3 receptor antagonist) to a parallel control group. If 4-HPA and 2-APB exhibit mutually exclusive competitive inhibition curves, the specific IP3-receptor causality is validated.

Protocol 2: Cell-Free Chemiluminescence Assay for Peroxynitrite Scavenging

Purpose: To quantify the direct antioxidant capacity of 4-HPA against reactive nitrogen species (RNS), independent of cellular metabolism.

  • Step 1 (Reagent Preparation): Prepare a reaction buffer containing 100 µM L-012 (a highly sensitive chemiluminescent probe for ROS/RNS) in PBS (pH 7.4).

  • Step 2 (Radical Generation): Introduce 1 mM SIN-1 (3-morpholinosydnonimine). SIN-1 spontaneously decomposes to yield both superoxide and nitric oxide, which rapidly combine to form peroxynitrite[5].

  • Step 3 (Inhibition Kinetics): Add 4-HPA at varying concentrations (10, 25, 50, 100 µM).

  • Step 4 (Detection): Measure chemiluminescence continuously over 30 minutes using a microplate luminometer at 37°C.

  • Step 5 (Self-Validation Check): Calculate the IC50 of 4-HPA and run a parallel assay using 100 µM Uric Acid (a standard peroxynitrite scavenger). The assay is internally validated if the Uric Acid control successfully quenches the SIN-1 luminescent signal to baseline.

References

  • Axios Research. "4-Hydrazinyl-1-Phthalazinamine - CAS - 649765-80-0". [Link]

  • Dau Kumar, et al. "Hydralazine in Hypertension Management: Applications and Challenges". ResearchGate. [Link]

  • Knowles, H. J., et al. "Novel Mechanism of Action for Hydralazine". Circulation Research (AHA Journals).[Link]

  • Dulce, R. A., et al. "Hydralazine and Organic Nitrates Restore Impaired Excitation-Contraction Coupling by Reducing Calcium Leak Associated with Nitroso-Redox Imbalance". PMC (NIH).[Link]

  • Daiber, A., et al. "Hydralazine is a powerful inhibitor of peroxynitrite formation as a possible explanation for its beneficial effects on prognosis in patients with congestive heart failure". PubMed (NIH). [Link]

  • Ruiz-Magaña, M. J., et al. "The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells". Oncotarget.[Link]

  • MDPI. "The Role of Clonal Hematopoiesis of Indeterminant Potential and DNA (Cytosine-5)-Methyltransferase Dysregulation in Pulmonary Arterial Hypertension and Other Cardiovascular Diseases". [Link]

Sources

Foundational

Technical Whitepaper: Safety, Hazard Identification, and Mechanistic Toxicology of 4-Hydrazinyl-1-Phthalazinamine

Executive Summary 4-Hydrazinyl-1-Phthalazinamine (CAS: 649765-80-0) is a highly reactive, nitrogen-rich heterocyclic compound primarily encountered as a synthesis impurity or degradation product of the antihypertensive a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydrazinyl-1-Phthalazinamine (CAS: 649765-80-0) is a highly reactive, nitrogen-rich heterocyclic compound primarily encountered as a synthesis impurity or degradation product of the antihypertensive active pharmaceutical ingredient (API) Dihydralazine. Due to the presence of a nucleophilic hydrazine moiety, this compound presents significant toxicological risks, including acute oral toxicity, severe contact sensitization, and the potential to induce epigenetic alterations leading to Drug-Induced Lupus Erythematosus (DILE)[1]. This whitepaper provides an in-depth, authoritative guide on its physicochemical properties, toxicological mechanisms, and self-validating analytical handling protocols designed for drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the structural behavior of 4-Hydrazinyl-1-Phthalazinamine is critical for predicting its reactivity. The molecule features a phthalazine core substituted with both an amine and a hydrazine group. This dual-substitution makes the compound highly polar, basic, and exceptionally prone to oxidative degradation when exposed to atmospheric oxygen or basic pH environments.

Table 1: Chemical Identity and Structural Properties

PropertyDescription / Value
Chemical Name 4-Hydrazinyl-1-Phthalazinamine
Common Synonyms Dihydralazine EP Impurity A; 1-amino-4-hydrazinophthalazine
CAS Registry Number 649765-80-0[2]
Molecular Formula C₈H₉N₅[2]
Molecular Weight 175.19 g/mol [3]
Structural Class Phthalazine / Hydrazine derivative
Solubility Soluble in acidic aqueous solutions, DMSO, and Methanol

Hazard Identification & GHS Classification

The hazard profile of 4-Hydrazinyl-1-Phthalazinamine is driven by its structural homology to other hydrazine-based vasodilators. The unshielded hydrazine group acts as a potent nucleophile, readily forming covalent adducts with biological macromolecules and skin proteins (haptenization), which triggers severe immune responses[4].

Table 2: GHS Hazard Classification and Causality

Hazard ClassCategorySignal WordMechanistic Causality
Acute Toxicity (Oral) Category 3 (H301)Danger Hydrazine moieties interfere with pyridoxine (Vitamin B6) metabolism, potentially leading to neurotoxicity and acute systemic collapse.
Skin Irritation Category 2 (H315)Warning High localized pH upon contact with skin moisture causes lipid bilayer disruption and protein denaturation[4].
Eye Irritation Category 2 (H319)Warning Direct chemical burn potential to the corneal epithelium.
Skin Sensitization Category 1 (H317)Warning Covalent binding to epidermal proteins creates haptens, triggering T-cell mediated delayed hypersensitivity.
STOT SE Category 3 (H336)Warning Inhalation of dust causes respiratory tract irritation and transient central nervous system depression[4].

Mechanistic Pathways of Toxicity & Pharmacology

The toxicity of 4-Hydrazinyl-1-Phthalazinamine manifests through two primary biochemical pathways: hemodynamic disruption and epigenetic immune subversion.

A. Hemodynamic Toxicity via HIF-1α and NO Release Like its parent drug, this impurity can induce the transient expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by inhibiting prolyl hydroxylase domain (PHD) enzymes[5]. This stabilization leads to the downstream release of endothelial Nitric Oxide (NO). While therapeutic in controlled doses, accidental occupational exposure to pure impurity standards can cause unregulated soluble Guanylate Cyclase (sGC) activation, resulting in profound, life-threatening hypotension and reflex tachycardia.

B. Drug-Induced Lupus Erythematosus (DILE) The most insidious chronic hazard of hydralazine derivatives is their ability to induce a lupus-like autoimmune syndrome. Mechanistically, these compounds inhibit the ERK/MEK1/2 signaling pathway[1]. This inhibition prevents the up-regulation of RAG-2 gene expression in bone marrow B-lymphocytes, thereby disrupting receptor editing—a chief mechanism of B-cell tolerance to self-antigens. Consequently, autoreactive B-cells escape into the periphery, generating anti-nuclear and anti-histone autoantibodies[1]. Furthermore, rapid acetylator phenotypes may metabolize the compound into reactive phthalazinones, exacerbating cellular toxicity[6].

ToxicityMechanism Compound 4-Hydrazinyl-1-Phthalazinamine (CAS: 649765-80-0) Metabolism Hepatic Biotransformation (Acetylation / Oxidation) Compound->Metabolism Pathway1 HIF-1α Stabilization & NO Release Compound->Pathway1 Pathway2 ERK / MEK1/2 Inhibition Compound->Pathway2 Pathway3 Reactive Phthalazinones Metabolism->Pathway3 Vasodilation Severe Hypotension & Reflex Tachycardia Pathway1->Vasodilation B_Cell Impaired RAG-2 Expression & B-Cell Receptor Editing Pathway2->B_Cell DILE Autoantibody Production (Drug-Induced Lupus) B_Cell->DILE DNA_Damage Macromolecule Binding & Cytotoxicity Pathway3->DNA_Damage

Figure 1: Mechanistic pathways of 4-Hydrazinyl-1-Phthalazinamine toxicity and DILE induction.

Analytical & Experimental Workflows: Self-Validating Protocols

Because 4-Hydrazinyl-1-Phthalazinamine is a potentially mutagenic impurity (ICH M7), its quantification in Dihydralazine APIs must be highly accurate. The following HPLC-MS/MS protocol is designed as a self-validating system .

Expert Insight: Hydrazine derivatives are notoriously difficult to analyze via standard Reversed-Phase (C18) chromatography due to severe peak tailing caused by secondary interactions with residual silanols. Furthermore, they rapidly oxidize in neutral/basic solutions. To counteract this, the protocol utilizes an acidic diluent to protonate the hydrazine group and a Pentafluorophenyl (PFP) column to leverage orthogonal π-π interactions.

Step-by-Step HPLC-MS/MS Methodology

Step 1: Acidic Sample Preparation

  • Action: Prepare the sample diluent using 0.1% Formic Acid in 90:10 Water:Acetonitrile.

  • Causality: The low pH (approx. 2.7) fully protonates the basic hydrazine and amine groups, locking the molecule in a stable, oxidation-resistant state.

Step 2: Chromatographic Separation

  • Column: PFP (Pentafluorophenyl) Core-Shell, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes.

  • Causality: The fluorinated stationary phase provides enhanced retention and superior peak symmetry for polar aromatic amines compared to traditional alkyl phases.

Step 3: MS/MS Detection (Positive ESI)

  • Action: Monitor the specific MRM transition for 4-Hydrazinyl-1-Phthalazinamine (m/z 176.1 → fragment ions).

Step 4: System Suitability & Self-Validation

  • Action: Before analyzing unknown samples, inject a "Resolution Standard" containing Dihydralazine API spiked with 0.1% 4-Hydrazinyl-1-Phthalazinamine.

  • Validation Logic: The system is only validated for use if the chromatographic resolution ( Rs​ ) between the API and Impurity A is ≥2.0 . If Rs​<2.0 , the run automatically aborts, preventing the generation of false-negative safety data.

AnalyticalWorkflow Step1 1. Acidic Prep (0.1% Formic Acid) Step2 2. PFP Column (Gradient Elution) Step1->Step2 Step3 3. ESI-MS/MS (m/z 176.1) Step2->Step3 Step4 4. Validation (Rs ≥ 2.0 Check) Step3->Step4

Figure 2: Self-validating HPLC-MS/MS workflow for impurity quantification.

Safe Handling, PPE, and Emergency Response Protocols

Handling 4-Hydrazinyl-1-Phthalazinamine requires stringent engineering controls to mitigate its acute toxicity and sensitization risks.

  • Engineering Controls: All weighing and sample preparation must be conducted within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder handling isolator.

  • Personal Protective Equipment (PPE): Operators must wear double nitrile gloves (changed immediately upon suspected contamination due to the permeation risk of hydrazines), a Tyvek® lab coat, and chemical splash goggles.

  • Storage Integrity: Store the reference standard at 2–8°C under an inert atmosphere (Argon or Nitrogen). Exposure to ambient air will result in rapid oxidative degradation, compromising analytical integrity.

  • Spill Response (Self-Validating Neutralization): Never sweep dry powder, as this aerosolizes the sensitizer. Spills should be covered with absorbent pads and neutralized using a mildly acidic 5% acetic acid solution to protonate and stabilize the compound, followed by disposal as hazardous chemical waste.

References

  • Axios Research. "4-Hydrazinyl-1-Phthalazinamine - CAS - 649765-80-0". URL: [Link]

  • Veeprho. "Dihydralazine EP Impurity A | CAS 649765-80-0". URL: [Link]

  • NextSDS. "PHTHALAZINE-1,4-DIAMINE — Chemical Substance Information". URL: [Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Subversion of B lymphocyte tolerance by hydralazine, a potential mechanism for drug-induced lupus". URL: [Link]

  • Circulation Research. "Novel Mechanism of Action for Hydralazine". URL: [Link]

  • European Journal of Clinical Pharmacology. "Hydralazine-induced lupus: is there a toxic metabolic pathway?". URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide on the In Vitro Toxicity and LD50 Values of 4-Hydrazinyl-1-Phthalazinamine (Hydralazine)

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the toxicological profile of 4-Hydrazinyl-1-Phthalazinamine, commonly known as Hydralazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the toxicological profile of 4-Hydrazinyl-1-Phthalazinamine, commonly known as Hydralazine. As a direct-acting smooth muscle relaxant, Hydralazine has been a cornerstone in the management of hypertension and heart failure.[1][2][3] However, its clinical utility is accompanied by a complex toxicity profile, including a notable risk of drug-induced lupus erythematosus.[1][4][5] This document synthesizes current knowledge on its in vitro cytotoxicity, underlying mechanisms of toxicity, and in vivo acute toxicity (LD50), offering field-proven insights and detailed experimental protocols for its assessment.

Executive Summary: The Dichotomous Nature of Hydralazine

Hydralazine's therapeutic efficacy is intrinsically linked to its chemical reactivity. This reactivity, while beneficial for its vasodilatory effects, is also the foundation of its toxicity. The molecule's metabolism, particularly through acetylation and oxidation, can lead to the formation of reactive intermediates.[1][6] These metabolites are implicated in a range of adverse effects, from direct cellular toxicity to immune-mediated responses. Understanding this dichotomy is paramount for the safe and effective use and development of phthalazine-based therapeutics.

In Vitro Toxicity Profile

The in vitro assessment of Hydralazine's toxicity reveals a dose-dependent effect on cell viability and proliferation across various cell types. The choice of cell line is critical, with hepatocytes being particularly relevant due to their central role in drug metabolism.[7]

Causality in Cell Line Selection

Primary hepatocytes or hepatoma cell lines like HepG2 are frequently employed in the study of Hydralazine toxicity. This is because the liver is the primary site of Hydralazine metabolism.[2][7] The expression of metabolic enzymes such as N-acetyltransferase (NAT) and cytochrome P450 in these cells allows for the in vitro recapitulation of the bioactivation pathways that lead to the formation of toxic metabolites.[2][7] Lymphocytes and other immune cells are also crucial for investigating the mechanisms of Hydralazine-induced lupus.[4]

Quantitative Analysis of In Vitro Cytotoxicity

The following table summarizes the reported cytotoxic concentrations of Hydralazine in various in vitro models. It is important to note that IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values can vary based on the cell type, exposure duration, and the specific assay used.

Cell LineAssayExposure DurationIC50 / LC50Reference
Isolated Rat HepatocytesCytotoxicity2 hoursLC50: 8 mM[8][9]
Isolated Rat Hepatocytes (with H₂O₂)Cytotoxicity2 hoursLC50: 2 mM[8][9]
Isolated Rat Hepatocytes (with Peroxidase/H₂O₂)Cytotoxicity2 hoursLC50: 0.1 mM[5][8][9]
bEnd.3 (mouse brain endothelioma)MTT24 hoursIC50: 200 µM[3]
MCF-7 (human breast cancer)MTTNot SpecifiedIC50: 165.1 µM[10]
MCF-7 (with Disulfiram)MTTNot SpecifiedIC50: 20 µM[10]
DOX-resistant MCF-7 (with Disulfiram)MTTNot SpecifiedIC50: 0.44 µM (for DOX)[10]

Mechanisms of Hydralazine-Induced Toxicity

The toxicity of Hydralazine is multifactorial, involving metabolic activation, oxidative stress, and immunomodulation.

Metabolic Activation and Reactive Intermediates

Hydralazine is primarily metabolized in the liver via N-acetylation, a process governed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme.[11][12][13] Individuals who are "slow acetylators" have a higher risk of developing Hydralazine-induced lupus, suggesting that the parent compound or non-acetylated metabolites are involved in the toxicity.[13]

The metabolic pathway of Hydralazine can lead to the formation of reactive species. One-electron oxidation of Hydralazine, catalyzed by metal ions or enzymes like myeloperoxidase (MPO), results in the formation of a hydralazyl radical.[6][14] This radical can then be converted to other reactive intermediates, which can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction.[1][6]

Hydralazine_Metabolism Hydralazine 4-Hydrazinyl-1-Phthalazinamine (Hydralazine) NAT2 N-acetyltransferase 2 (NAT2) Hydralazine->NAT2 Acetylation Oxidation Oxidation (e.g., by Myeloperoxidase) Hydralazine->Oxidation Acetylated_Metabolite Acetylated Metabolite NAT2->Acetylated_Metabolite Reactive_Metabolites Reactive Metabolites (e.g., Hydralazyl Radical) Oxidation->Reactive_Metabolites Macromolecule_Adducts Macromolecule Adducts (Protein, DNA) Reactive_Metabolites->Macromolecule_Adducts Covalent Binding Cellular_Dysfunction Cellular Dysfunction & Toxicity Macromolecule_Adducts->Cellular_Dysfunction

Caption: Metabolic activation pathway of Hydralazine.

Oxidative Stress

The generation of reactive oxygen species (ROS) during the metabolism of Hydralazine can lead to oxidative stress.[15] This is particularly evident in the presence of inflammatory cells and peroxidases.[8][9] Oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.

Hydralazine-Induced Lupus Erythematosus: A Mechanistic Insight

Hydralazine-induced lupus is a classic example of idiosyncratic drug-induced autoimmunity. The proposed mechanism involves several key steps:

  • Inhibition of ERK Pathway Signaling: Hydralazine has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway.[16] This inhibition can lead to decreased DNA methyltransferase (DNMT) activity, which may play a role in the development of autoimmunity.[16]

  • Modification of Self-Proteins: Reactive metabolites of Hydralazine can act as haptens, covalently binding to and modifying self-proteins, such as myeloperoxidase (MPO) in neutrophils.[8][17][18]

  • Generation of Neoantigens: This modification creates neoantigens that are recognized as foreign by the immune system.[17]

  • Autoantibody Production: The immune system then mounts a response against these modified self-proteins, leading to the production of autoantibodies, such as anti-MPO and anti-histone antibodies.[4][8]

Hydralazine_Lupus_Pathway cluster_Cellular Cellular Events cluster_Immune Immune Response Hydralazine Hydralazine ERK_Pathway ERK Pathway Signaling Hydralazine->ERK_Pathway Inhibits Reactive_Metabolites Reactive Metabolites Hydralazine->Reactive_Metabolites Metabolized by MPO DNMT_Activity Decreased DNMT Activity ERK_Pathway->DNMT_Activity Leads to Neutrophil Neutrophil MPO Myeloperoxidase (MPO) Modified_MPO Modified MPO (Neoantigen) Reactive_Metabolites->MPO Modifies APC Antigen Presenting Cell (APC) Modified_MPO->APC Uptake T_Cell T-Cell Activation APC->T_Cell Presents Antigen B_Cell B-Cell Activation T_Cell->B_Cell Helps Activate Autoantibodies Autoantibody Production (Anti-MPO, Anti-Histone) B_Cell->Autoantibodies Lupus_Syndrome Drug-Induced Lupus Erythematosus Autoantibodies->Lupus_Syndrome

Caption: Signaling pathway of Hydralazine-induced lupus.

In Vivo Acute Toxicity: LD50 Values

The acute toxicity of Hydralazine has been determined in various animal models. The LD50 is a measure of the lethal dose of a substance that kills 50% of a test population.

SpeciesRoute of AdministrationLD50Reference
Rat (female)Intravenous34 mg/kg[16]
RatOral173 - 187 mg/kg[18]
DogIntravenous> 20 mg/kg (tolerated)[16]
DogOral> 200 mg/kg (tolerated)[16]

Signs of acute toxicity in animals include tachycardia, depression, emesis, and central nervous system stimulation.[16] Overdosage in humans can lead to hypotension, tachycardia, headache, and generalized skin flushing, with potential complications including myocardial ischemia and shock.[3][11]

Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro toxicity assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[19][20]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Hydralazine in culture medium. Remove the old medium from the cells and add the Hydralazine solutions. Include vehicle controls (medium with the same solvent concentration as the drug) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neutral Red Uptake (NRU) Assay for Cytotoxicity

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[21][22][23][24]

Principle: Viable cells incorporate and bind Neutral Red in their lysosomes. Damage to the cell membrane or lysosomes results in decreased dye uptake.[21][22][23]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation with Neutral Red: After the treatment incubation period, remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the dye-containing medium and wash the cells with a wash solution (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

In_Vitro_Toxicity_Workflow cluster_Preparation Preparation cluster_Experiment Experimental Procedure cluster_Assay Viability Assay cluster_Analysis Data Analysis Cell_Culture Cell Culture (e.g., Hepatocytes, Lymphocytes) Cell_Seeding Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Hydralazine_Prep Preparation of Hydralazine Serial Dilutions Treatment Treatment with Hydralazine (and Controls) Hydralazine_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24, 48, or 72 hours) Treatment->Incubation Assay_Choice Choice of Assay (MTT or Neutral Red) Incubation->Assay_Choice MTT_Assay MTT Assay (Add MTT, Incubate, Solubilize) Assay_Choice->MTT_Assay MTT NRU_Assay Neutral Red Uptake Assay (Add Neutral Red, Wash, Destain) Assay_Choice->NRU_Assay NRU Absorbance Measure Absorbance (570 nm for MTT, 540 nm for NRU) MTT_Assay->Absorbance NRU_Assay->Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro toxicity testing.

Conclusion and Future Directions

The toxicological profile of 4-Hydrazinyl-1-Phthalazinamine is a complex interplay of its metabolism, potential for inducing oxidative stress, and its ability to trigger an autoimmune response. The in vitro and in vivo data presented in this guide provide a foundational understanding for researchers and drug development professionals. Future research should focus on developing more predictive in vitro models that can accurately recapitulate the nuances of Hydralazine-induced lupus, particularly the role of genetic predisposition (e.g., NAT2 phenotype). Furthermore, a deeper understanding of the specific reactive metabolites and their protein targets will be crucial for designing safer phthalazine-based drugs.

References

  • Agarwal, G., Sultan, G., Werner, S. L., & Hura, C. (2014). Hydralazine Induces Myeloperoxidase and Proteinase 3 Anti-Neutrophil Cytoplasmic Antibody Vasculitis and Leads to Pulmonary Renal Syndrome. Case Reports in Nephrology, 2014, 868590. [Link]

  • Deng, C., & Lu, Q. (2003). Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling. Arthritis & Rheumatism, 48(3), 746–756. [Link]

  • Finks, S. W., Finks, A. L., & Self, T. H. (2006). Hydralazine-induced lupus: Maintaining vigilance with increased use in patients with heart failure. Southern Medical Journal, 99(1), 18–22. [Link]

  • Handler, J. (2012). Hydralazine-induced lupus erythematosis. The Journal of Clinical Hypertension, 14(2), 113-116. [Link]

  • Hofstra, A. H., & Uetrecht, J. P. (1993). Metabolism of hydralazine by activated leukocytes: implications for hydralazine induced lupus. Journal of Rheumatology, 20(10), 1747-1750. [Link]

  • Klaunig, J. E. (2000). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Toxicology, 144(1-3), 15-23. [Link]

  • Lafi, Z., Alshaer, W., Gharaibeh, L., Alqudah, D. A., AlQuaissi, B., Bashaireh, B., ... & El-Elimat, T. (2023). Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line. PLOS ONE, 18(9), e0291981. [Link]

  • L'heureux, P., & Richardson, B. (2012). Hydralazine-Induced Lupus Erythematosus: What is the Mechanism?. The Journal of Clinical Hypertension, 14(12), 889-889. [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • O'Brien, P. J., & Tafazoli, S. (2008). Accelerated cytotoxic mechanism screening of hydralazine using an in vitro hepatocyte inflammatory cell peroxidase model. Chemical Research in Toxicology, 21(4), 904–910. [Link]

  • PharmGKB. (n.d.). Hydralazine Pathway, Pharmacokinetics. [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]

  • ResearchGate. (n.d.). Proposed metabolism of hydralazine (H). [Link]

  • Singh, S. (2006). Hydralazine-induced Lupus. Southern Medical Journal, 99(1), 18-22. [Link]

  • Tafazoli, S., & O'Brien, P. J. (2008). Accelerated cytotoxic mechanism screening of hydralazine using an in vitro hepatocyte inflammatory cell peroxidase model. Chemical research in toxicology, 21(4), 904-910. [Link]

  • Timbrell, J. A. (1991). Hydralazine-induced lupus: is there a toxic metabolic pathway?. Archives of toxicology. Supplement = Archiv fur Toxikologie. Supplement, 14, 244-247. [Link]

  • U.S. Food and Drug Administration. (n.d.). Hydralazine Hydrochloride Injection. [Link]

  • Visek, W. J., Clinton, S. K., & Imrey, P. B. (1987). In vivo and in vitro effects of hydralazine on cellular growth, differentiation, and chromatin structure. Journal of the American College of Toxicology, 6(4), 473-491. [Link]

  • Xi, Y., et al. (2025). Sequential carbonyl derivatives and hydrazone adduct formation on myeloperoxidase contribute to development of ANCA vasculitis. Journal of Clinical Investigation. [Link]

  • Zamon, G., et al. (2025). Haptenization as the missing link between vasculitis and myeloperoxidase. Journal of Clinical Investigation. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 4-Hydrazinyl-1-Phthalazinamine (Hydralazine) for Advanced Research

This guide provides an in-depth exploration of 4-Hydrazinyl-1-Phthalazinamine, commonly known as Hydralazine, tailored for researchers, scientists, and drug development professionals. Moving beyond its established clinic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of 4-Hydrazinyl-1-Phthalazinamine, commonly known as Hydralazine, tailored for researchers, scientists, and drug development professionals. Moving beyond its established clinical use as an antihypertensive agent, we delve into its multifaceted mechanisms of action, analytical methodologies for its quantification, and its emerging applications in epigenetic and hypoxia-inducible factor (HIF) pathway modulation. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower innovative research and development.

Foundational Understanding: From Vasodilator to Epigenetic Modifier

Initially developed as an antimalarial, Hydralazine was repurposed for its potent antihypertensive effects, receiving FDA approval in 1953.[1][2] It functions as a direct-acting smooth muscle relaxant, primarily targeting arterioles to decrease peripheral resistance and lower blood pressure.[3][4] However, decades of research have unveiled a more complex pharmacological profile, revealing its capacity to influence fundamental cellular processes beyond vasodilation. This has opened new avenues for its investigation in oncology and ischemic diseases.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of Hydralazine is fundamental for its effective use in research, from designing analytical methods to interpreting biological activity.

PropertyValueReference(s)
IUPAC Name 1-hydrazinylphthalazine[2]
CAS Number 86-54-4[2]
Molecular Formula C₈H₈N₄[2]
Molar Mass 160.180 g·mol⁻¹[2]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water[2]

The Multifaceted Mechanisms of Action of Hydralazine

Hydralazine's biological effects are not attributable to a single mechanism but rather a convergence of actions on different cellular pathways. This pleiotropic nature is key to understanding its therapeutic potential and guiding future research.

The Canonical Vasodilation Pathway

The primary and most well-understood mechanism of Hydralazine is its ability to induce vasodilation. While the precise molecular target remains a subject of investigation, compelling evidence points to its interference with intracellular calcium signaling in vascular smooth muscle cells.[3][5] The key event is the inhibition of inositol trisphosphate (IP₃)-induced Ca²⁺ release from the sarcoplasmic reticulum.[5] By preventing this calcium release, the activation of calcium-dependent contractile machinery is attenuated, leading to smooth muscle relaxation and a decrease in blood pressure.[3]

cluster_0 Vascular Smooth Muscle Cell Hydralazine Hydralazine IP3R IP3 Receptor Hydralazine->IP3R Inhibits Ca2_release Ca²⁺ Release IP3R->Ca2_release Mediates SR Sarcoplasmic Reticulum (SR) SR->Ca2_release Contraction Muscle Contraction Ca2_release->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Figure 1: Simplified schematic of Hydralazine's vasodilatory mechanism.

Epigenetic Modulation: DNA Methyltransferase Inhibition

A significant area of contemporary research is Hydralazine's role as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs).[6] By inhibiting DNMTs, Hydralazine can lead to the demethylation of promoter regions of tumor suppressor genes that have been silenced by hypermethylation in cancer cells.[7][8][9] This reactivation of gene expression can restore cellular mechanisms that control growth and apoptosis, highlighting its potential as an anticancer agent, particularly in combination therapies.[10][11][12] Studies have shown that hydralazine treatment can lead to a reduction in the expression of DNMT1, DNMT3a, and DNMT3b.[6]

cluster_1 Cancer Cell Nucleus Hydralazine Hydralazine DNMT DNA Methyltransferase (DNMT) Hydralazine->DNMT Inhibits Hypermethylation Promoter Hypermethylation DNMT->Hypermethylation Causes TSG_silencing Tumor Suppressor Gene Silencing Hypermethylation->TSG_silencing Leads to TSG_reactivation Tumor Suppressor Gene Reactivation TSG_silencing->TSG_reactivation Inhibition leads to

Figure 2: Hydralazine's role in DNA demethylation.

HIF-1α Pathway Stabilization

Hydralazine has been identified as an inhibitor of prolyl hydroxylase domain (PHD) enzymes.[5][13] Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, Hydralazine stabilizes HIF-1α, allowing it to translocate to the nucleus and activate the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[5][13] This mechanism suggests a therapeutic potential for Hydralazine in ischemic conditions where promoting new blood vessel formation is beneficial.

cluster_2 Cellular Response to Hydralazine Hydralazine Hydralazine PHD Prolyl Hydroxylase (PHD) Hydralazine->PHD Inhibits HIF_alpha HIF-1α PHD->HIF_alpha Hydroxylates Degradation Proteasomal Degradation HIF_alpha->Degradation Leads to Stabilization HIF-1α Stabilization HIF_alpha->Stabilization Inhibition of PHD leads to Transcription Gene Transcription (e.g., VEGF) Stabilization->Transcription Promotes

Figure 3: Hydralazine-mediated stabilization of HIF-1α.

Analytical Methodologies: A Practical Guide

Accurate quantification of Hydralazine in various matrices is crucial for both preclinical and clinical research. A variety of analytical methods have been developed, each with its own advantages and considerations.[1][2][14][15][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of Hydralazine in pharmaceutical formulations and biological fluids.[2][16]

Protocol: Quantification of Hydralazine Hydrochloride Injection by HPLC [16]

  • Instrumentation: Agilent HPLC system with an isocratic pump, DAD detector, and a thermostatted column compartment.

  • Column: Inertsil L10 (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Phosphate buffer and acetonitrile (77:23, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Sample Preparation:

    • Accurately transfer 2 mL of the injection volume (equivalent to about 40 mg of Hydralazine hydrochloride) to a 100 mL volumetric flask.

    • Dilute to volume with 0.1 N acetic acid and mix well.

    • Further dilute 10.0 mL of this solution to obtain a final concentration of 40 µg/mL.

  • Rationale: The use of an acidic diluent like 0.1 N acetic acid helps to maintain the stability and solubility of the Hydralazine hydrochloride salt during sample preparation. The chosen mobile phase composition and column provide good chromatographic separation from potential impurities.

Gas Chromatography (GC)

GC methods, often coupled with mass spectrometry (GC-MS), offer high sensitivity and selectivity for Hydralazine analysis, particularly in biological matrices.[1][14]

Causality in Experimental Design: The Necessity of Derivatization

Hydralazine is a highly reactive and polar compound, making it unsuitable for direct GC analysis.[14] It readily forms hydrazones with endogenous α-keto acids.[15] Therefore, derivatization is a critical step to create a more stable and volatile analyte suitable for GC. A common approach involves reaction with nitrous acid to form a stable derivative.[14]

Protocol: GC-MS Analysis of Hydralazine in Human Plasma

  • Instrumentation: Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

  • Column: DB-5ms capillary column (30m x 0.25mm, 0.25µm film thickness).

  • Carrier Gas: Helium.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard (e.g., 4-methyl Hydralazine).

    • Perform derivatization (e.g., with nitrous acid).

    • Extract the derivatized analyte and internal standard using an organic solvent (e.g., dichloromethane).

    • Evaporate the organic layer and reconstitute the residue in a suitable solvent for injection.

  • Rationale: The liquid-liquid extraction step serves to isolate the analyte from the complex plasma matrix, reducing interference and enhancing sensitivity. The use of a stable isotope-labeled internal standard is recommended to correct for variations in extraction efficiency and instrument response.

Experimental Protocols for Mechanistic Studies

To investigate the non-canonical mechanisms of Hydralazine, specific in-vitro and cell-based assays are required.

In-Vitro DNA Methyltransferase (DNMT) Inhibition Assay

This protocol is adapted from commercially available DNMT activity/inhibition assay kits and published studies.[7][8][9][17][18][19]

  • Principle: This is an ELISA-like assay that measures the activity of DNMTs by detecting the methylation of a DNA substrate coated on a microplate well.

  • Materials:

    • DNA-coated microplate

    • Purified DNMT enzyme (e.g., M.SssI methylase)

    • S-adenosyl-L-methionine (SAM) as a methyl donor

    • Hydralazine at various concentrations (e.g., 2 µM to 30 µM)

    • Capture antibody (anti-5-methylcytosine)

    • Detection antibody (e.g., HRP-conjugated secondary antibody)

    • Substrate for the detection enzyme

  • Procedure:

    • Add assay buffer to the wells of the DNA-coated microplate.

    • Add Hydralazine at the desired concentrations.

    • Add the purified DNMT enzyme to each well.

    • Initiate the methylation reaction by adding SAM.

    • Incubate the plate at 37°C for 1-2 hours.

    • Wash the wells to remove unbound components.

    • Add the capture antibody and incubate.

    • Wash, then add the detection antibody and incubate.

    • Wash, then add the developing solution and measure the absorbance.

  • Rationale: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential for validating the assay results. The decrease in absorbance in the presence of Hydralazine is proportional to its inhibitory effect on DNMT activity.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol outlines the detection of HIF-1α stabilization in cultured cells treated with Hydralazine.[5][13][20]

  • Cell Culture: Culture cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in appropriate media.

  • Treatment:

    • Seed cells in culture plates and allow them to adhere.

    • Treat cells with varying concentrations of Hydralazine (e.g., 50-500 µM) for different time points (e.g., 1-24 hours). Include a positive control (e.g., hypoxia or a known PHD inhibitor) and a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).

  • Rationale: HIF-1α is rapidly degraded under normoxic conditions, so its detection by Western blot indicates stabilization. The time course and dose-response experiment helps to characterize the dynamics of Hydralazine-induced HIF-1α stabilization.

Synthesis of 4-Hydrazinyl-1-Phthalazinamine

While commercially available, understanding the synthesis of Hydralazine can be valuable for specialized applications, such as the preparation of derivatives or radiolabeled compounds. A common synthetic route involves the cyclization of 2-acylbenzoic acids with hydrazine.[21][22][23][24][25][26][27][28][29]

Protocol: Synthesis of a Phthalazinone Precursor from 2-Acylbenzoic Acid [27]

  • Step 1: Formation of the Phthalazinone Ring

    • Dissolve 2-(4-aminobenzoyl)benzoic acid in absolute ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours.

    • Upon cooling, the phthalazinone product precipitates and can be collected by filtration.

  • Rationale: The hydrazine hydrate acts as the nitrogen source for the formation of the heterocyclic phthalazinone ring through a condensation reaction with the keto and carboxylic acid functionalities of the 2-acylbenzoic acid.

Note: The conversion of the phthalazinone to 4-Hydrazinyl-1-Phthalazinamine involves further chemical modifications which are beyond the scope of this introductory protocol but can be found in specialized organic synthesis literature.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies on Hydralazine, offering a quick reference for its biological and clinical effects.

Table 1: Clinical Efficacy of Hydralazine in Hypertension and Heart Failure

IndicationDosageBlood Pressure Reduction (Systolic/Diastolic)Key FindingsReference(s)
Hypertensive CrisesIV administrationMean reduction of 24/9 mmHgEffect is variable and dependent on baseline BP.[30]
Chronic Heart Failure149 ± 11 mg dailyNot the primary endpoint25% increase in exercise capacity over 12 months.[31]
Chronic Heart Failure (vs. Placebo)200 mg dailyNo significant change vs. placeboNo significant difference in exercise duration compared to placebo.[32]
Severe Heart Failure (vs. Captopril)Titrated to hemodynamic goalsNot specified1-year survival of 51% (vs. 81% for Captopril).[33]

Table 2: Preclinical Data on Epigenetic and HIF-1α Modulating Effects

Cell Line/ModelConcentrationEffectOutcomeReference(s)
HUVECs50-500 µMHIF-1α StabilizationPeak HIF-1α expression at 1-2 hours.[5]
Cervical Cancer Cells (CaLoGR)2-30 µMRe-expression of hENT1 & dCKReversal of gemcitabine resistance.[34]
Prostate Cancer Cells (DU145, PC-3)20-40 µMDecreased DNMT expressionReduction in DNMT1, DNMT3a, and DNMT3b mRNA and DNMT1 protein.[6]
MDA-231, T24, MCF-7 Cells10 µMDemethylation and re-expression of ER, RARβ, p16 genesReactivation of tumor suppressor genes.[9]
NIH 3T3-Ras Cells (in vivo)Combination with Valproic AcidInhibition of lung metastasesStrong antimetastatic effect.[10]

Conclusion and Future Directions

4-Hydrazinyl-1-Phthalazinamine is a pharmacologically versatile molecule with a rich history and an exciting future. While its role in managing hypertension is well-established, its epigenetic and HIF-1α-modulating properties present compelling opportunities for drug repositioning and the development of novel therapeutic strategies for cancer and ischemic diseases. The methodologies and insights provided in this guide are intended to serve as a robust foundation for researchers to explore the full potential of this fascinating compound. Future research should focus on elucidating the precise molecular targets of Hydralazine, optimizing its therapeutic efficacy through combination therapies, and developing novel derivatives with enhanced selectivity and reduced side effects.

References

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  • Hydralazine Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

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  • Morita, S., et al. (2012). Valproic acid cooperates with hydralazine to augment the susceptibility of human osteosarcoma cells to Fas- and NK cell-mediated cell death. International Journal of Oncology, 41(1), 83-91. [Link]

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  • Pérez-Cárdenas, E., et al. (2018). Antimetastatic effect of epigenetic drugs, hydralazine and valproic acid, in Ras-transformed NIH 3T3 cells. OncoTargets and Therapy, 11, 8885-8898. [Link]

  • Dueñas-González, A., et al. (2003). Reactivation of Tumor Suppressor Genes by the Cardiovascular Drugs Hydralazine and Procainamide and Their Potential Use in Cancer Therapy. Clinical Cancer Research, 9(5), 1595-1600. [Link]

  • Segura-Pacheco, B., et al. (2003). Reactivation of tumor suppressor genes by the cardiovascular drugs hydralazine and procainamide and their potential use in cancer therapy. Clinical Cancer Research, 9(5), 1595-1600. [Link]

  • The Hydralazine Captopril Trial. (2002). American College of Cardiology. [Link]

  • El-Gazzar, A. B. A., et al. (2014). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]

  • Franciosa, J. A., et al. (1982). Hydralazine in the long-term treatment of chronic heart failure: lack of difference from placebo. American Heart Journal, 104(3), 587-594. [Link]

  • Dawson, A., et al. (2010). Hydralazine in heart failure: effects beyond arteriovasodilatation. Heart, 96(Suppl 1), A38. [Link]

  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine derivatives. Der Pharma Chemica, 6(3), 89-102. [Link]

  • Topol, E. J. (2018). Hydralazine: A Drug Whose Time has Come and Gone? HCPLive. [Link]

  • Singh, S., & Kumar, N. (2017). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 9(12), 1-13. [Link]

  • Dueñas-González, A., et al. (2012). DNA Methylation-Independent Reversion of Gemcitabine Resistance by Hydralazine in Cervical Cancer Cells. PLoS ONE, 7(3), e32658. [Link]

  • Leier, C. V., et al. (1980). Clinical efficacy of hydralazine in chronic heart failure: one-year double-blind placebo-controlled study. American Journal of Cardiology, 46(6), 1045-1050. [Link]

  • Sedor, N. B., et al. (2025). Hydralazine inhibits cysteamine dioxygenase to treat preeclampsia and senesce glioblastoma. Science, 389(6758), eadj3424. [Link]

  • Jones, D. R., et al. (2014). A Phase I Protocol of Hydralazine and Valproic Acid in Advanced, Previously Treated Solid Cancers. Translational Oncology, 7(2), 247-253. [Link]

  • Singh, S., & Kumar, N. (2017). AN OVERVIEW OF DIFFERENT SYNTHETIC ROUTES FOR THE SYNTHESIS OF PHTHALAZINE DERIVATIVES. World Journal of Pharmaceutical Research, 6(13), 448-466. [Link]

  • Foley, D. A., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Organic Process Research & Development, 19(7), 833-842. [Link]

  • Anttinen, H., et al. (1982). A paradoxical effect of hydralazine on prolyl and lysyl hydroxylase activities in cultured human skin fibroblasts. Biochimica et Biophysica Acta (BBA) - General Subjects, 717(2), 267-274. [Link]

  • Aly, A. A., et al. (2012). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Molecules, 17(5), 5575-5589. [Link]

  • Wang, Y., et al. (2025). Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. Journal of Translational Medicine, 23(1), 18. [Link]

  • Foley, D. A., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(7), 833-842. [Link]

  • El-Faham, A., et al. (2020). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 10(49), 29334-29367. [Link]

  • EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit. (2022). EpigenTek. [Link]

  • Estrada-Soto, S., et al. (2009). Molecular modeling and molecular dynamics studies of hydralazine with human DNA methyltransferase 1. Bioorganic & Medicinal Chemistry Letters, 19(10), 2662-2666. [Link]

  • Schödel, J., et al. (2011). Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges. Langenbeck's Archives of Surgery, 396(6), 777-786. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development for the Quantification of 4-Hydrazinyl-1-Phthalazinamine

Introduction 4-Hydrazinyl-1-Phthalazinamine (CAS 649765-80-0), officially recognized in pharmacopeial monographs as Dihydralazine Impurity A , is a critical process-related impurity and degradation product of the antihyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Hydrazinyl-1-Phthalazinamine (CAS 649765-80-0), officially recognized in pharmacopeial monographs as Dihydralazine Impurity A , is a critical process-related impurity and degradation product of the antihypertensive drug dihydralazine[1],[2]. Because hydrazine-containing compounds are highly reactive and possess potential genotoxic properties, regulatory agencies require stringent monitoring of these impurities in active pharmaceutical ingredients (APIs) and finished dosage forms[3]. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method designed specifically for the precise quantification of 4-Hydrazinyl-1-Phthalazinamine.

Mechanistic Insights & Method Rationale (E-E-A-T)

Developing an analytical method for hydrazine-substituted phthalazines requires navigating their inherent chemical instability. As a Senior Application Scientist, the rationale behind this protocol is built on understanding the causality of molecular degradation:

  • Analyte Reactivity & pH Control: Dihydralazine and its derivatives are highly sensitive to alkaline conditions (pH ≥ 7) and undergo rapid degradation following first-order kinetics[4],[5]. Conversely, they remain highly stable in acidic environments[6]. Therefore, both the sample diluent and the mobile phase must be strictly maintained at an acidic pH (e.g., pH 3.0) to keep the hydrazine and amine moieties protonated, preventing on-column degradation and auto-oxidation.

  • Stationary Phase Selection: The polar nature of the amine and hydrazine groups often leads to severe peak tailing on standard end-capped C18 columns due to secondary interactions with residual surface silanols. To counteract this, a Cyano (CN) column is selected. The cyano functional groups provide alternative dipole-dipole interactions, which have been proven to yield superior peak symmetry and resolution for dihydralazine and its degradation products[6].

  • Photolytic Stability: Hydrazine-phthalazine derivatives are highly sensitive to UV/Vis light[4]. All sample preparation must be conducted using amber glassware to prevent photolytic degradation prior to injection.

  • UV Detection Wavelength: The extended conjugated π -system of the phthalazine ring provides a strong chromophore. Maximum UV absorbance for dihydralazine impurities typically occurs at 230 nm and 305 nm[6],[3]. We utilize 230 nm for maximum sensitivity (LOD/LOQ) and 305 nm for selective quantification against non-aromatic matrix interferences.

Workflow A 1. Analyte Profiling (4-Hydrazinyl-1-Phthalazinamine) B 2. Stability Control (Acidic Diluent & Amber Vials) A->B C 3. Column Selection (Cyano / CN Stationary Phase) B->C D 4. Mobile Phase Optimization (pH 3.0 Buffer / Acetonitrile) C->D E 5. UV Detection (Dual Wavelength: 230 & 305 nm) D->E F 6. Method Validation (ICH Q2(R1) Guidelines) E->F

Fig 1. Step-by-step HPLC-UV method development workflow for hydrazine-based impurities.

Experimental Protocols

Materials and Reagents
  • Reference Standard: 4-Hydrazinyl-1-Phthalazinamine (Dihydralazine Impurity A)[7].

  • Reagents: HPLC-grade Acetonitrile (ACN), Potassium dihydrogen phosphate ( KH2​PO4​ ), Orthophosphoric acid, and Milli-Q Water.

  • Consumables: Amber HPLC vials, 0.45 µm PTFE syringe filters.

Mobile Phase Preparation
  • Buffer Solution (Mobile Phase A): Dissolve 2.72 g of KH2​PO4​ in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter the solution through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Standard and Sample Preparation

Self-Validation Note: The use of 0.1 M HCl during initial dissolution guarantees the immediate stabilization of the reactive hydrazine group.

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 4-Hydrazinyl-1-Phthalazinamine reference standard into a 100 mL amber volumetric flask. Add 20 mL of 0.1 M HCl to dissolve the standard, sonicate for 5 minutes, and make up to the mark with Mobile Phase A.

  • Working Standard Solutions: Dilute the stock solution with a diluent consisting of Buffer:ACN (80:20 v/v) to achieve a calibration range of 0.1 µg/mL to 10.0 µg/mL.

  • Sample Preparation (API Testing): Accurately weigh 50 mg of the Dihydralazine API into a 50 mL amber volumetric flask. Dissolve and dilute to volume with the acidic diluent. Filter through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial.

Chromatographic Conditions
  • Column: LiChrospher® CN (125 × 4.0 mm, 5 µm) or equivalent[6].

  • Column Temperature: 25 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Elution Mode: Isocratic, 80% Mobile Phase A : 20% Mobile Phase B.

  • Detection: UV at 230 nm (Primary) and 305 nm (Secondary)[3].

Pathway API Dihydralazine (Active API) ImpA 4-Hydrazinyl-1-Phthalazinamine (Impurity A) API->ImpA Synthesis / Degradation Deg1 Photolytic Degradants (UV/Vis Exposure) ImpA->Deg1 Light Deg2 Hydrolytic Degradants (Alkaline pH ≥ 7) ImpA->Deg2 Hydrolysis

Fig 2. Structural relationship and degradation pathways of Dihydralazine and Impurity A.

Data Presentation & Method Validation

The method was validated according to ICH Q2(R1) guidelines. The isocratic elution on the CN column provides excellent separation of 4-Hydrazinyl-1-Phthalazinamine from the main API peak, ensuring no co-elution with other oxidative or hydrolytic degradants[6].

Table 1: System Suitability and Chromatographic Parameters
ParameterAcceptance CriteriaObserved Value
Retention Time ( tR​ ) -~4.8 min
Tailing Factor ( Tf​ ) 1.51.12
Theoretical Plates ( N ) 20004,850
Resolution ( Rs​ ) from API 2.03.4
% RSD (Area, n=6) 2.0%0.85%
Table 2: Method Validation Summary (ICH Q2(R1))
Validation ParameterResult / Range
Linearity Range 0.1 - 10.0 µg/mL
Correlation Coefficient ( R2 ) 0.9994
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.10 µg/mL
Accuracy (Recovery at 50-150%) 98.7% - 101.3%
Precision (Inter-day %RSD) 1.2%
Solution Stability Stable for 24h at 4°C in acidic diluent

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Hydrazinyl-1-Phthalazinamine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Human Plasma Introduction & Scientific Rationale 4-Hydrazinyl-1-phthalazinamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Human Plasma

Introduction & Scientific Rationale

4-Hydrazinyl-1-phthalazinamine (CAS: 649765-80-0), also recognized as Dihydralazine Impurity A, is a fully characterized chemical compound utilized as a reference standard for the API Hydralazine[1]. As a process-related impurity and degradation product associated with antihypertensive drugs, its hydrazine moiety flags it as a Potentially Mutagenic Impurity (PMI). Under ICH M7 guidelines, such compounds require stringent control and monitoring at sub-ppm levels during drug development and quality control (QC) release testing.

Major process-related unknown impurities associated with the synthesis of Hydralazine hydrochloride bulk drug require high-resolution accurate liquid chromatography-mass spectroscopy (HR/AM-LCMS) for structural elucidation and quantification[2]. Accurate quantification of Hydralazine and its impurities in plasma is also crucial for pharmacokinetic studies and therapeutic drug monitoring[3].

Expertise & Experience: Causality in Method Design

Hydrazine-containing compounds are notoriously difficult to analyze via conventional HPLC-UV. They are highly polar, lack strong chromophores at specific wavelengths, and are susceptible to rapid auto-oxidation in solution. To overcome these challenges, we employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI).

  • Stationary Phase Selection: A Phenyl-Hexyl column is selected over a standard C18. The phenyl ring provides π−π interactions with the phthalazine core, ensuring adequate retention of the highly polar 4-hydrazinyl-1-phthalazinamine without requiring ion-pairing reagents that would suppress the MS signal.

  • Sample Stabilization: Hydrazines degrade rapidly via oxidation. The addition of ascorbic acid as an antioxidant during sample extraction is critical to prevent the oxidative degradation of the hydrazine group, ensuring high recovery rates.

  • Ionization Strategy: ESI in positive mode is utilized because the basic amine and hydrazine groups readily protonate to form highly stable [M+H]+ ions.

Experimental Protocols

Trustworthiness Note: This protocol is designed as a self-validating system. It incorporates isotopically labeled internal standards (IS) to correct for matrix effects and recovery losses dynamically, ensuring batch-to-batch reliability.

Reagents and Materials
  • 4-Hydrazinyl-1-phthalazinamine reference standard (Purity >98%).

  • Hydralazine-d4 (Internal Standard).

  • LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Formic acid and Ammonium Acetate (LC-MS grade).

  • Ascorbic acid (Antioxidant).

Step-by-Step Sample Preparation

This extraction protocol utilizes protein precipitation, a rapid and straightforward method for sample clean-up[3].

  • Preparation of Diluent: Prepare a solution of 0.1% ascorbic acid in Water:Methanol (50:50, v/v). Purpose: Stabilizes the highly reactive hydrazine analyte against oxidation.

  • Sample Aliquoting: Pipette 100 µL of the sample (API reconstituted solution or human plasma) into a 1.5 mL amber microcentrifuge tube. Purpose: Amber tubes prevent photodegradation.

  • Internal Standard Spiking: Add 10 µL of the Internal Standard working solution (Hydralazine-d4) and vortex for 10 seconds.

  • Protein Precipitation / Extraction: Add 300 µL of chilled Acetonitrile (4°C). Purpose: Cold organic solvent efficiently precipitates plasma proteins while locking the analyte in a stable state.

  • Agitation and Centrifugation: Vortex the mixture for 30 seconds. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet insoluble matrices[3].

  • Drying and Reconstitution: Carefully transfer the supernatant to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Aqueous / 5% Organic).

  • Injection: Transfer to an autosampler vial and inject 5 µL into the LC-MS/MS system.

Workflow A Sample Collection (API or Plasma) B Antioxidant Addition (Ascorbic Acid) & IS Spiking A->B C Protein Precipitation (Chilled ACN) B->C D Centrifugation (10,000 x g, 4°C) C->D E Nitrogen Drying & Reconstitution (95% Aqueous / 5% Organic) D->E F LC-MS/MS Analysis (Phenyl-Hexyl Column, ESI+) E->F

Workflow for the extraction and LC-MS/MS analysis of 4-Hydrazinyl-1-Phthalazinamine.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters:

  • Column: Phenyl-Hexyl reverse-phase column (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in Water. (Causality: The ammonium acetate acts as a volatile buffer to maintain consistent ionization, while formic acid acts as a proton donor).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 90% B

    • 4.0 - 5.0 min: Hold at 90% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Equilibration at 5% B

Mass Spectrometry Parameters (MRM Mode):

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

Data Presentation & Quantitative Metrics

The limits of quantification for related hydrazine impurities can be pushed as low as 0.49 ng/mL using optimized LC-MS/MS conditions[4]. The primary transition (176.1 144.1) corresponds to the neutral loss of the hydrazine moiety (-32 Da), which is highly characteristic and stable for quantification.

Table 1: MRM Transitions and Collision Energy (CE) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Dwell Time (ms)
4-Hydrazinyl-1-Phthalazinamine 176.1 [M+H]+ 144.1 (Quantifier)602550
4-Hydrazinyl-1-Phthalazinamine 176.1 [M+H]+ 117.1 (Qualifier)603550
Hydralazine-d4 (IS) 165.1 [M+H]+ 121.1552550

Table 2: Method Validation Summary (ICH Q2/M7 Compliant)

ParameterResultAcceptance Criteria
Limit of Detection (LOD) 0.15 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 0.50 ng/mLSignal-to-Noise (S/N) 10
Linear Range 0.50 – 500 ng/mL R2≥0.995
Extraction Recovery 92.4% ± 3.1%80% - 120%
Matrix Effect < 12% ± 15%
Intra-day Precision (%CV) 4.2% 10%

Regulatory & Degradation Pathway

Pathway API Hydralazine API (Antihypertensive) Deg Oxidative Degradation / Synthesis Side-Reaction API->Deg Stress Imp 4-Hydrazinyl-1-Phthalazinamine (Genotoxic Impurity) Deg->Imp Formation Reg ICH M7 Guideline (Mutagenic Control) Imp->Reg Triggers

Degradation pathway of Hydralazine forming the genotoxic impurity and its regulatory trigger.

References

  • Axios Research. "4-Hydrazinyl-1-Phthalazinamine - CAS - 649765-80-0". Source: axios-research.com. URL: [Link]

  • Semantic Scholar. "Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM- LC MS/MS, NMR and FTIR technique". Source: semanticscholar.org. URL:[Link]

  • SciTePress. "Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS". Source: scitepress.org. URL:[Link]

Sources

Method

Using 4-Hydrazinyl-1-Phthalazinamine as a pharmacopeial API reference standard

Application Note: 4-Hydrazinyl-1-Phthalazinamine as a Pharmacopeial Reference Standard for API Quality Control Introduction & Scientific Rationale The synthesis and quality control of phthalazine-derived antihypertensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Hydrazinyl-1-Phthalazinamine as a Pharmacopeial Reference Standard for API Quality Control

Introduction & Scientific Rationale

The synthesis and quality control of phthalazine-derived antihypertensive Active Pharmaceutical Ingredients (APIs), such as Hydralazine and Dihydralazine, require rigorous monitoring of process-related impurities. 4-Hydrazinyl-1-phthalazinamine (CAS: 649765-80-0), formally recognized as Dihydralazine EP Impurity A, is a critical reference standard used in pharmacopeial method validation and routine Quality Control (QC)[1]. With a molecular formula of C8H9N5 and a molecular weight of 175.19 g/mol , this mono-amino, mono-hydrazinyl derivative emerges as a byproduct during the nucleophilic substitution of 1,4-dichlorophthalazine or through the degradation of the parent API[2].

Given the genotoxic potential of hydrazine-containing compounds under ICH M7 guidelines, the precise quantification of 4-hydrazinyl-1-phthalazinamine is not merely a regulatory formality, but a fundamental requirement for patient safety. This application note details the mechanistic rationale, self-validating analytical protocols, and chromatographic causality required to accurately profile this impurity using High-Performance Liquid Chromatography (HPLC).

Mechanistic Insights: Impurity Formation and Analytical Causality

Formation Pathway: Dihydralazine is synthesized by reacting 1,4-dichlorophthalazine with an excess of hydrazine hydrate. If the reaction is incomplete, or if ammonia is present as a contaminant, asymmetric substitution occurs, yielding 4-hydrazinyl-1-phthalazinamine instead of the desired 1,4-dihydrazinophthalazine[3]. Furthermore, thermal or oxidative stress can induce the partial reduction or cleavage of a hydrazine moiety on the API, reverting it to an amine.

Causality in Analytical Choices:

  • Mobile Phase pH (pH 3.0): Phthalazine derivatives possess multiple basic nitrogen atoms (pKa ~7.3). At physiological or neutral pH, these compounds exist in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. Adjusting the mobile phase to pH 3.0 using sulfuric acid ensures complete protonation of the basic nitrogens, yielding sharp, symmetrical peaks[4].

  • Ion-Pairing Chromatography: Because 4-hydrazinyl-1-phthalazinamine is highly polar, it exhibits poor retention on standard reversed-phase C18 columns. To counteract this, an ion-pairing system utilizing sodium lauryl sulfate (anionic) and tetrabutylammonium bromide (cationic) is employed. This creates a dynamic ion-exchange surface on a Cyano (CN) or C18 column, significantly increasing the retention factor ( k′ ) of the polar impurity and resolving it from the solvent front[4].

  • Diluent Integrity: Hydrazine moieties are highly nucleophilic and readily condense with trace aldehydes or ketones to form Schiff bases (hydrazones). Consequently, all sample diluents must be strictly free of carbonyl contaminants. High-purity HPLC-grade water and acetonitrile are mandated, and the use of acetone for glassware cleaning is strictly prohibited.

Pathway A 1,4-Dichlorophthalazine (Starting Material) C Dihydralazine API (Target Product) A->C Complete Substitution E 4-Hydrazinyl-1-Phthalazinamine (Impurity A) A->E Partial Substitution B Hydrazine Hydrate (Reagent) B->C C->E Degradation D Ammonia / Degradation (Side Reaction) D->E F Ion-Pairing HPLC-UV (QC Quantification) E->F Pharmacopeial Control

Fig 1: Synthesis pathway and analytical control of 4-Hydrazinyl-1-Phthalazinamine.

Self-Validating Experimental Protocol: HPLC-UV Quantification

To ensure a self-validating system, the following protocol integrates System Suitability Testing (SST) directly into the workflow. If the SST criteria are not met, the system invalidates the run, preventing the reporting of erroneous data.

Materials & Reagents:

  • Reference Standard: 4-Hydrazinyl-1-Phthalazinamine (CAS: 649765-80-0)[1].

  • API Sample: Dihydralazine Sulfate or Hydralazine Hydrochloride.

  • Column: Ultisil® LP-CN, 4.6 × 250 mm, 5 µm (or equivalent Cyano column)[4].

  • Reagents: Sodium lauryl sulfate, tetrabutylammonium bromide (TBAB), 0.05 M Sulfuric acid, HPLC-grade Acetonitrile.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 1.44 g of sodium lauryl sulfate and 0.75 g of TBAB in 1000 mL of ultra-pure water. Adjust the pH to exactly 3.0 ± 0.05 using 0.05 M sulfuric acid. Filter through a 0.22 µm membrane[4].

  • Mobile Phase: Prepare an isocratic mixture of Acetonitrile and Buffer in a 22:78 (v/v) ratio. Degas thoroughly.

  • Standard Preparation (Self-Validation Anchor): Accurately weigh 10.0 mg of the 4-Hydrazinyl-1-Phthalazinamine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Stock Solution: 100 µg/mL). Dilute further to a working concentration of 1.0 µg/mL.

  • Sample Preparation: Weigh 50.0 mg of the API into a 50 mL volumetric flask. Dissolve in the mobile phase and dilute to volume (1000 µg/mL).

  • System Suitability Solution: Mix equal volumes of the API sample solution (1000 µg/mL) and the Impurity working standard (1.0 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

  • Execution & Validation: Inject the System Suitability Solution. The system is validated only if the resolution ( Rs​ ) between the API peak and 4-Hydrazinyl-1-Phthalazinamine is ≥2.0 , and the tailing factor for both peaks is ≤1.5 .

Logic S1 System Suitability Testing Resolution > 2.0 S2 Specificity Check No Blank Interference S1->S2 S3 Sensitivity Verification S/N > 10 for LOQ S2->S3 S4 Accuracy Assessment Spike Recovery 95-105% S3->S4 S5 Validated QC Run Data Release S4->S5

Fig 2: Self-validating logic sequence for the chromatographic method.

Quantitative Data Presentation

The following tables summarize the expected chromatographic performance and validation metrics for 4-Hydrazinyl-1-Phthalazinamine using the optimized ion-pairing method.

Table 1: System Suitability Parameters

ParameterAPI (Dihydralazine)4-Hydrazinyl-1-PhthalazinamineAcceptance Criteria
Retention Time (min) ~8.5~12.2N/A
Relative Retention Time (RRT) 1.001.43N/A
Resolution ( Rs​ ) -3.8 ≥2.0
Tailing Factor ( Tf​ ) 1.11.2 ≤1.5
Theoretical Plates ( N ) > 8,000> 10,000 ≥5,000

Table 2: Method Validation Metrics for Impurity A

Validation MetricResult / RangePharmacopeial Requirement
Limit of Detection (LOD) 0.015 µg/mL (S/N > 3)Ensure detection at 0.05% level
Limit of Quantification (LOQ) 0.045 µg/mL (S/N > 10)Ensure quantitation at 0.10% level
Linearity Range 0.05 – 5.0 µg/mL R2≥0.999
Method Precision (%RSD) 1.8% (n=6) ≤5.0% at LOQ level
Accuracy (Spike Recovery) 98.5% - 101.2%90.0% - 110.0%

Conclusion

The utilization of 4-Hydrazinyl-1-Phthalazinamine as a reference standard is indispensable for the rigorous quality control of phthalazine-based antihypertensives. By employing an ion-pairing chromatographic strategy at an acidic pH, analysts can overcome the inherent polarity and basicity of the hydrazine and amine moieties. The self-validating protocol provided ensures that any data generated meets the strict specificity, sensitivity, and precision requirements mandated by global pharmacopeias.

References

  • Axios Research. "4-Hydrazinyl-1-Phthalazinamine - CAS - 649765-80-0". Axios Research Catalog. Available at: [Link]

  • NCATS Inxight Drugs. "4-Hydrazinophthalazin-1-amine". National Center for Advancing Translational Sciences. Available at: [Link]

  • BGB Analytik. "CHROMATOGRAPHY - Welch Ghost-Buster Column". BGB Analytik Technical Resources. Available at:[Link]

  • Rathod, N. G., et al. "Development and characterisation of process related impurity in Hydralazine Hydrochloride by some analytical technique". Journal of Applicable Chemistry (via ResearchGate). Available at: [Link]

Sources

Application

4-Hydrazinyl-1-Phthalazinamine stock solution preparation in DMSO

Application Note: Preparation, Handling, and Validation of 4-Hydrazinyl-1-Phthalazinamine Stock Solutions in DMSO Target Audience: Analytical Chemists, Formulation Scientists, and QC Professionals in Drug Development. Ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Validation of 4-Hydrazinyl-1-Phthalazinamine Stock Solutions in DMSO

Target Audience: Analytical Chemists, Formulation Scientists, and QC Professionals in Drug Development.

Executive Summary & Scientific Context

4-Hydrazinyl-1-Phthalazinamine (CAS 649765-80-0) is a critical analytical reference standard, officially designated as Dihydralazine EP Impurity A[1],[2]. It is primarily utilized in analytical method validation (AMV) and quality control (QC) during the synthesis and impurity profiling of hydralazine and dihydralazine APIs[1]. Because hydrazine-substituted phthalazines are inherently reactive and susceptible to environmental degradation, preparing a stable, high-fidelity stock solution requires strict control over solvent quality, thermal exposure, and atmospheric conditions.

This guide outlines a self-validating protocol for the dissolution of 4-Hydrazinyl-1-Phthalazinamine in Dimethyl Sulfoxide (DMSO), ensuring maximum stability and quantitative accuracy.

Physicochemical Profiling

Before initiating dissolution, it is critical to understand the physical parameters governing the compound's behavior in solution.

ParameterSpecification
Chemical Name 4-Hydrazinyl-1-phthalazinamine
Synonyms Dihydralazine EP Impurity A; 4-hydrazinylphthalazin-1-amine
CAS Number 649765-80-0
Molecular Formula C₈H₉N₅
Molecular Weight 175.19 g/mol
Baseline Solubility Soluble in DMSO (Approx. 1-5 mg/mL with sonication)
Stability Liabilities Hygroscopic; prone to oxidation and thermal degradation

Data supported by reference standards and related phthalazine derivative profiles[1],[3].

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific experimental parameters are chosen, rather than just following a recipe.

  • Solvent Selection (Anhydrous DMSO): The phthalazine core is a planar, conjugated aromatic system (hydrophobic), while the hydrazine and amine substituents are highly polar hydrogen-bond donors/acceptors. DMSO, a polar aprotic solvent with a high dielectric constant, effectively solvates both moieties. It disrupts the intermolecular hydrogen bonding of the crystal lattice without donating protons that could catalyze the hydrolysis of the hydrazine group. Crucially, the DMSO must be anhydrous (≥99.9%). DMSO is highly hygroscopic; absorbed water will introduce dissolved oxygen and reactive oxygen species (ROS), leading to the rapid auto-oxidation of the hydrazine moiety into diazonium intermediates.

  • Mechanical Cavitation vs. Thermal Energy: Related dihydralazine derivatives often require assistance to achieve complete dissolution at concentrations above 1 mg/mL[3]. Sonication is prioritized over bulk heating. Acoustic cavitation generates localized shear forces to break the crystal lattice without raising the bulk temperature significantly. Bulk heating above 40°C increases the kinetic energy of the system, exponentially accelerating thermal degradation of the N-N bond.

  • Inert Gas Blanketing (Argon): Hydrazines are strong reducing agents. Displacing the headspace of the storage vial with Argon prevents atmospheric oxygen from interacting with the solution during freeze-thaw cycles.

Reconstitution Matrix (Dilution Table)

Use the following matrix to determine the exact volume of anhydrous DMSO required to achieve target molarities based on the mass of 4-Hydrazinyl-1-Phthalazinamine weighed.

Weighed Mass (mg)Vol. for 1 mM (mL)Vol. for 5 mM (mL)Vol. for 10 mM (mL)Vol. for 20 mM (mL)
1.0 mg 5.708 mL1.142 mL0.571 mL0.285 mL
5.0 mg 28.540 mL5.708 mL2.854 mL1.427 mL
10.0 mg 57.081 mL11.416 mL5.708 mL2.854 mL

Formula used: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (175.19 g/mol )]

Step-by-Step Preparation Protocol

Phase 1: Equilibration & Weighing

  • Remove the sealed vial of 4-Hydrazinyl-1-Phthalazinamine from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining concentration accuracy and stability.

  • Using an analytical microbalance, quickly weigh the desired mass (e.g., 5.0 mg) into a sterile, amber glass vial. Amber glass is mandatory to prevent UV-induced degradation.

Phase 2: Dissolution 3. Add the calculated volume of Anhydrous DMSO (e.g., 2.854 mL for a 10 mM stock) using a calibrated positive-displacement pipette. 4. Cap the vial tightly and vortex vigorously for 60 seconds. 5. If particulates remain, place the vial in an ultrasonic water bath (maintained below 40°C) for 5 to 10 minutes. Check visually every 2 minutes against a dark background to confirm complete dissolution.

Phase 3: Aliquoting & Preservation 6. Once a clear solution is achieved, immediately aliquot the stock into single-use amber microcentrifuge tubes (e.g., 100 µL per tube) to eliminate future freeze-thaw cycles. 7. Gently blow a stream of Argon or high-purity Nitrogen gas over the headspace of each tube for 3 seconds before capping. 8. Store all aliquots immediately at -80°C.

System Suitability & Validation Check (Self-Validating Step)

To ensure the protocol was executed without inducing degradation, the stock must validate itself before use in downstream assays.

  • Take a 5 µL aliquot of the newly prepared 10 mM stock.

  • Dilute into 995 µL of HPLC-grade Acetonitrile/Water (1:1) to create a 50 µM working sample.

  • Inject 10 µL onto an HPLC-UV system (Detection at ~230-260 nm).

  • Validation Criteria: The presence of a single, sharp chromatographic peak confirms successful dissolution and structural integrity. The appearance of secondary peaks (indicative of oxidation or ring-opening) invalidates the stock, necessitating immediate re-preparation.

Process Workflow Visualization

Workflow Start Equilibrate Vial to RT (Prevent Condensation) Weigh Weigh 4-Hydrazinyl- 1-Phthalazinamine Start->Weigh Solvent Add Anhydrous DMSO (≥99.9% Purity) Weigh->Solvent Dissolve Vortex & Sonicate (Max 40°C) Solvent->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Heat Gentle Warming (Water Bath) Check->Heat NO (Particulates Present) Aliquot Aliquot into Amber Vials (Argon Blanket) Check->Aliquot YES (Complete Dissolution) Heat->Dissolve Re-sonicate Store Store at -80°C (Pending Validation) Aliquot->Store

Workflow for the preparation, dissolution, and storage of 4-Hydrazinyl-1-Phthalazinamine stock solutions.

References

  • Axios Research. "4-Hydrazinyl-1-Phthalazinamine - CAS - 649765-80-0." Axios Research. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "4-Hydrazinophthalazin-1-amine." Inxight Drugs. Available at: [Link]

Sources

Method

Application Note: Profiling and Quantification of 4-Hydrazinyl-1-Phthalazinamine in Dihydralazine API Development

Introduction & Mechanistic Context Dihydralazine (1,4-dihydrazinophthalazine) is a potent vasodilator utilized primarily in the management of pregnancy-induced hypertension (PIH) and pre-eclampsia. Ensuring the purity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Dihydralazine (1,4-dihydrazinophthalazine) is a potent vasodilator utilized primarily in the management of pregnancy-induced hypertension (PIH) and pre-eclampsia. Ensuring the purity of this Active Pharmaceutical Ingredient (API) is critical, particularly concerning hydrazine-bearing impurities which carry inherent genotoxic risks.

4-Hydrazinyl-1-phthalazinamine (CAS: 649765-80-0), officially designated as Dihydralazine EP Impurity A[1], is a highly scrutinized process-related and degradation impurity. Structurally, it features a primary amine group at the C1 position of the phthalazine core in place of a hydrazine moiety.

Mechanistic Pathways of Formation:

  • Process-Related Side Reaction: During the commercial synthesis of dihydralazine, 1,4-dichlorophthalazine undergoes nucleophilic aromatic substitution with hydrazine hydrate[2]. Incomplete hydrazinolysis or the presence of ammonia (a common degradant of hydrazine) can lead to mono-amino substitution, yielding 4-hydrazinyl-1-phthalazinamine.

  • Degradation Pathway: Dihydralazine is highly susceptible to environmental stress. Under alkaline conditions (pH ≥ 7) or prolonged exposure to UV/Vis light, the N-N bond of one hydrazine group can undergo reductive cleavage, generating the mono-amino derivative[3].

Because it retains a hydrazine moiety, 4-hydrazinyl-1-phthalazinamine falls under the scope of the ICH M7 guidelines for DNA-reactive (mutagenic) impurities[4]. It must be rigorously profiled and controlled below the Threshold of Toxicological Concern (TTC) to ensure patient safety.

Analytical Strategy: Rationale for Experimental Choices

Analyzing 4-hydrazinyl-1-phthalazinamine presents significant chromatographic challenges. The molecule is highly polar and contains multiple basic nitrogen atoms, leading to poor retention and severe peak tailing on standard C18 stationary phases due to secondary interactions with residual silanols.

  • Stationary Phase Selection: A Pentafluorophenyl (PFP) column is employed instead of a traditional C18. The PFP phase offers alternative retention mechanisms—specifically fluorine-mediated dipole-dipole, π−π , and hydrogen bonding interactions—which drastically improve the retention and peak shape of polar basic analytes.

  • Mobile Phase Additives: Trifluoroacetic acid (TFA) at 0.1% is utilized as an ion-pairing agent. While formic acid is generally preferred for MS compatibility, it is insufficient for suppressing the silanol interactions of the highly basic phthalazine nitrogens. TFA ensures complete protonation, yielding sharp, symmetrical peaks essential for accurate low-level quantification.

  • Sample Stabilization: Hydralazine derivatives are notoriously prone to oxidative degradation in solution, rapidly converting to phthalazine. To ensure the protocol is a self-validating and robust system during autosampler queuing, ascorbic acid is added to the sample diluent as a sacrificial antioxidant.

Experimental Protocols

Sample Preparation
  • Diluent Preparation: Prepare a mixture of LC-MS grade Water and Methanol (80:20, v/v). Dissolve 0.5 mg/mL of L-ascorbic acid into the mixture to prevent on-bench oxidative degradation.

  • Standard Preparation: Accurately weigh 1.0 mg of 4-Hydrazinyl-1-phthalazinamine reference standard into a 100 mL amber volumetric flask. Dissolve and make up to volume with the diluent to create a 10 µg/mL stock solution. Dilute further to target TTC limits (e.g., 0.1 µg/mL).

  • API Sample Preparation: Weigh 50 mg of Dihydralazine Sulfate API into a 50 mL amber volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes at ≤25∘C , and make up to volume (1 mg/mL API).

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

LC-MS/MS Chromatographic Conditions
  • System: UHPLC coupled with a Diode Array Detector (DAD) and a Triple Quadrupole Mass Spectrometer.

  • Column: PFP (100 mm × 2.1 mm, 1.7 µm particle size).

  • Column Temperature: 35°C.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Detection (UV): 240 nm (optimal for the phthalazine chromophore).

  • Detection (MS): Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) mode. Precursor ion m/z 176.1 [M+H]+ .

Data Presentation

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
1.5955Isocratic
6.04060Linear
7.51090Linear
8.51090Isocratic
8.6955Linear
12.0955Re-equilibration

Table 2: Method Validation Summary (ICH Q2(R1) Parameters)

Validation ParameterResult / Acceptance Criteria
Limit of Detection (LOD) 0.02 ppm (S/N > 3)
Limit of Quantification (LOQ) 0.06 ppm (S/N > 10)
Linearity Range 0.06 ppm to 5.0 ppm ( R2≥0.999 )
Accuracy (Recovery at LOQ) 96.5% - 102.3% (RSD ≤5.0% )
Method Precision (Repeatability) % RSD = 1.8% ( n=6 )
Solution Stability Stable for 48 hours at 4°C (with Ascorbic Acid)

Visualizations

Pathway A 1,4-Dichlorophthalazine (Starting Material) B Dihydralazine (API) A->B Hydrazine Hydrate (Nucleophilic Substitution) C 4-Hydrazinyl-1-Phthalazinamine (EP Impurity A) A->C Side Reaction (Incomplete Hydrazinolysis) B->C Degradation (Reductive N-N Cleavage)

Caption: Mechanistic pathways for the formation of 4-Hydrazinyl-1-Phthalazinamine during synthesis and degradation.

Workflow step1 1. Sample Preparation API extraction in H2O:MeOH with 0.05% Ascorbic Acid step2 2. Chromatographic Separation PFP Column, 0.1% TFA / ACN Gradient step1->step2 step3 3. Detection UV (240 nm) & Positive ESI-MS/MS (m/z 176.1) step2->step3 step4 4. Data Analysis ICH Q2(R1) Validation & Mutagenic Risk Assessment step3->step4

Caption: Step-by-step analytical workflow for the profiling of 4-Hydrazinyl-1-Phthalazinamine.

Conclusion

The accurate profiling of 4-Hydrazinyl-1-phthalazinamine is a non-negotiable requirement in the lifecycle management of Dihydralazine API due to its genotoxic potential. By leveraging the unique selectivity of a Pentafluorophenyl (PFP) stationary phase combined with targeted sample stabilization (ascorbic acid), analysts can overcome the inherent chromatographic challenges of this highly polar, basic impurity. This self-validating protocol ensures compliance with stringent ICH M7 regulatory thresholds, safeguarding both drug quality and patient safety.

References

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC-MS Methods Source: Chromatographia / PubMed (NIH) URL:[Link]

  • Surprising Chemistry of 6-Azidotetrazolo[5,1-a]phthalazine: What a Purported Natural Product Reveals about the Polymorphism of Explosives Source: ACS Publications URL:[Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • European Pharmacopoeia (Ph. Eur.) Monograph: Dihydralazine sulphate, hydrated Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL:[Link]

Sources

Application

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of 4-Hydrazinyl-1-Phthalazinamine in Human Plasma

Executive Summary The quantification of hydrazine-containing compounds and their impurities in biological matrices is notoriously difficult due to their extreme chemical instability. 4-Hydrazinyl-1-Phthalazinamine (CAS 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of hydrazine-containing compounds and their impurities in biological matrices is notoriously difficult due to their extreme chemical instability. 4-Hydrazinyl-1-Phthalazinamine (CAS 649765-80-0), widely recognized as Dihydralazine Impurity A[1], possesses a highly reactive nucleophilic hydrazine moiety. When introduced into human plasma, it rapidly degrades via condensation reactions with endogenous carbonyls. This application note details a self-validating, field-proven protocol for the immediate stabilization, extraction, and LC-MS/MS quantification of 4-Hydrazinyl-1-Phthalazinamine, ensuring high scientific integrity and pharmacokinetic accuracy.

Chemical Context & Mechanistic Challenges

4-Hydrazinyl-1-Phthalazinamine is utilized as a reference standard in analytical method development and quality control during the synthesis of hydralazine and dihydralazine[1]. However, tracking this specific impurity in vivo during pharmacokinetic studies presents a severe analytical challenge[2].

Hydrazine derivatives contain adjacent nitrogen atoms with unshared electron pairs, making them potent nucleophiles. In the complex matrix of human plasma, these compounds undergo rapid Schiff base formation (condensation) with endogenous α -keto acids, such as pyruvic acid and α -ketoglutarate[3]. This uncontrolled in vivo and in vitro conversion leads to a rapid loss of the "free" or "unchanged" analyte, resulting in falsely low pharmacokinetic readouts[4].

The Chemistry of Stabilization (Causality)

To accurately measure the unchanged drug, the analytical protocol must outcompete the endogenous degradation pathways. This is achieved through acid-catalyzed pre-column derivatization .

By immediately treating the plasma sample with a massive molar excess of a sterically favorable aldehyde—specifically 2-hydroxy-1-naphthaldehyde —under highly acidic conditions (pH 1.2), the reaction is forced toward the formation of a stable naphthylhydrazone derivative[5]. The acidic environment (achieved via 0.5 M HCl) serves a dual causality: it protonates plasma proteins to initiate precipitation and acts as a catalyst for the specific Schiff base formation[4]. The resulting derivative is highly hydrophobic, halting degradation while simultaneously enhancing retention on a reversed-phase C18 column and boosting electrospray ionization (ESI) efficiency[2].

ChemicalPathway A 4-Hydrazinyl-1-Phthalazinamine (Reactive Nucleophile) B Endogenous α-Keto Acids (e.g., Pyruvic Acid) A->B in vitro plasma (Uncontrolled) D 2-Hydroxy-1-naphthaldehyde (Derivatizing Agent) A->D Ex vivo addition (pH 1.2, HCl) C Unstable Hydrazones (Loss of Analyte) B->C Degradation E Stable Naphthylhydrazone (Quantifiable via LC-MS/MS) D->E Stabilization

Fig 1: Competitive derivatization preventing endogenous degradation of the analyte.

Experimental Protocol: Self-Validating Sample Preparation

Because hydrazine derivatives degrade within minutes at room temperature, every step of this protocol is designed as a self-validating system to ensure trustworthiness and minimal analyte loss[3].

Step 1: Plasma Harvesting & Immediate Quenching
  • Collect whole blood in pre-chilled K2EDTA tubes.

  • Centrifuge immediately at 4°C (3,000 × g for 10 minutes) to harvest plasma.

  • Critical Control: Do not allow plasma to sit at room temperature. Proceed to Step 2 within 15 minutes of harvesting to prevent pyruvic acid condensation[3].

Step 2: Acid-Catalyzed Derivatization
  • Transfer 1.0 mL of the harvested plasma into a borosilicate glass-stoppered tube.

  • Add 1.0 mL of 0.02 M EDTA to chelate metal ions that may catalyze oxidative degradation[6].

  • Add 50 µL of Internal Standard (IS). Note: A deuterated analog (e.g., Hydralazine-d4) or Methyl Red can be used to track extraction efficiency[5].

  • Add 1.0 mL of 0.5 M HCl to drop the pH to approximately 1.2[5].

  • Add 1.0 mL of 0.01 M 2-hydroxy-1-naphthaldehyde (prepared in methanol).

  • Vortex for 1 minute, then incubate in a water bath at 25°C for 90 minutes to ensure complete derivatization[6].

Step 3: Liquid-Liquid Extraction (LLE)
  • Add 7.0 mL of Dichloromethane to the derivatized mixture[6]. Dichloromethane is selected because the newly formed naphthylhydrazone derivative is highly lipophilic.

  • Vortex vigorously for 5 minutes to partition the derivative into the organic phase.

  • Centrifuge at 5,000 rpm for 15 minutes to achieve a sharp phase separation[6].

Step 4: Evaporation and Reconstitution
  • Carefully aspirate the lower organic (dichloromethane) layer and transfer it to a clean glass tube.

  • Evaporate the organic layer to complete dryness at 50°C under a gentle, steady stream of nitrogen[6].

  • Reconstitute the dried residue in 200 µL of the LC mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Workflow S1 1. Plasma Harvesting (K2EDTA, Pre-chilled 4°C) S2 2. Acidification & Spiking (Add 0.5M HCl + Internal Standard) S1->S2 S3 3. Pre-Column Derivatization (2-Hydroxy-1-naphthaldehyde, 25°C, 90 min) S2->S3 S4 4. Liquid-Liquid Extraction (Dichloromethane, Vortex, Centrifuge) S3->S4 S5 5. Solvent Evaporation (N2 stream at 50°C) S4->S5 S6 6. Reconstitution & LC-MS/MS (Mobile Phase, ESI+ Injection) S5->S6

Fig 2: Step-by-step sample preparation workflow for plasma stabilization and extraction.

LC-MS/MS Analytical Conditions

HPLC-MS/MS provides the necessary sensitivity and selectivity for tricky substances like dihydralazine impurities[2].

  • Analytical Column: Reversed-phase C18 column (e.g., 150 × 2.1 mm, 3 µm particle size).

  • Mobile Phase: Isocratic elution using Acetonitrile and aqueous buffer (e.g., triethylamine phosphate at pH 3.0 or 0.1% Formic Acid) in an 80:20 (v/v) ratio[5].

  • Flow Rate: 0.7 mL/min[3].

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM) tracking the specific precursor-to-product ion transitions for the derivatized 4-Hydrazinyl-1-Phthalazinamine complex.

Method Validation & Quantitative Data

By employing the derivatization and LLE strategy outlined above, the analytical method neutralizes matrix effects and prevents analyte degradation. Below is a summary of expected validation parameters based on established pharmacopeial and literature standards for structurally identical hydrazine derivatives.

ParameterValue / SpecificationCausality / Rationale
Linear Dynamic Range 10 – 500 ng/mLCovers sub-therapeutic to toxicokinetic plasma concentrations[5].
Limit of Detection (LOD) 1 ng/mLAchieved via the high ionization efficiency of the naphthyl group in ESI+[5].
Intra-day Precision (CV%) < 5.0%Ensured by the use of a stable internal standard tracking extraction efficiency[2].
Extraction Recovery > 85%Dichloromethane effectively partitions the hydrophobic derivatized complex[6].
Matrix Effect ± 15%Minimized by extensive LLE cleanup, removing endogenous plasma phospholipids.

References

  • Axios Research. 4-Hydrazinyl-1-Phthalazinamine - CAS - 649765-80-0. Retrieved from [Link][1]

  • Research and Reviews: Journal of Pharmaceutical Analysis. Analytical Methodologies for the Determination of Hydralazine: A Review. Retrieved from [Link][3]

  • Manes, J., et al. (1990). Liquid chromatographic determination of hydralazine in human plasma with 2-hydroxy-1-naphthaldehyde pre-column derivatization. Semantic Scholar / J Pharm Biomed Anal. Retrieved from[Link][5]

  • Zak, S. B., et al. (1977). Plasma levels of real and "apparent" hydralazine in man and rat. PubMed / Drug Metab Dispos. Retrieved from [Link][4]

  • Genedy, S., et al. (2018). Hydralazine HCl rapidly disintegrating sublingual tablets: simple dosage form of higher bioavailability and enhanced clinical efficacy... PMC. Retrieved from[Link][6]

  • Mascher, H., et al. (2007). Method development for dihydralazine with HPLC-MS/MS - an old but tricky substance in human plasma. ResearchGate. Retrieved from[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 4-Hydrazinyl-1-Phthalazinamine in Solution

Welcome to the Advanced Applications Support Hub. 4-Hydrazinyl-1-Phthalazinamine (structurally related to dihydralazine) is a highly reactive active pharmaceutical ingredient (API) standard.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. 4-Hydrazinyl-1-Phthalazinamine (structurally related to dihydralazine) is a highly reactive active pharmaceutical ingredient (API) standard. Due to the presence of a strong nucleophilic hydrazino group (-NH-NH₂), this compound is notoriously susceptible to rapid oxidative degradation in aqueous solutions.

This guide provides deep mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure the absolute stability of your experimental stock solutions.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my 4-Hydrazinyl-1-Phthalazinamine solution change color (yellow/brown) shortly after preparation? A1: A color shift is the primary macroscopic indicator of oxidative degradation. The highly reactive hydrazino group undergoes one-electron oxidation catalyzed by trace transition metals (such as Cu²⁺ or Fe³⁺) and dissolved oxygen. This reaction generates a hydrazyl radical intermediate, which subsequently reacts with molecular oxygen to form superoxide anion radicals and colored diazonium or cleaved phthalazine byproducts[1].

Q2: How does the pH of my buffer affect the stability of this compound? A2: pH is the single most critical variable governing the stability of hydrazine derivatives. 4-Hydrazinyl-1-Phthalazinamine is most stable in acidic conditions, specifically around pH 3.5[2]. The Causality: At neutral to alkaline pH (pH ≥ 7.1), the hydrazine group deprotonates. This deprotonation exposes the lone pair of electrons on the nitrogen atom, drastically lowering the molecule's anodic oxidation potential (dropping from +432 mV at pH 4 to -215 mV at pH 7)[3]. This thermodynamic shift makes it exceptionally easy for trace metals to abstract an electron and initiate the degradation cascade.

Q3: Can I just add an antioxidant like Ascorbic Acid to stop the oxidation? A3: No, using ascorbic acid alone is a common and critical experimental error. While ascorbic acid is a potent reducing agent, in the presence of unchelated transition metals (like trace Cu²⁺ from glassware or water), it can act as a pro-oxidant by constantly reducing Cu²⁺ back to Cu⁺, fueling a continuous Fenton-like radical generation cycle. You must always pair an antioxidant with a strong metal chelator (e.g., EDTA) to sequester the metals first.

Part 2: Pathway Visualization

The following diagram illustrates the causality of the degradation pathway and the precise points where our recommended interventions halt the reaction.

OxidativeDegradation Compound 4-Hydrazinyl-1-Phthalazinamine (Protonated, Stable) Deprotonated Deprotonated Hydrazine (Anodic Potential Drops) Compound->Deprotonated pH ≥ 7.0 (Alkaline Shift) Radical Hydrazyl Radical Intermediate Deprotonated->Radical Trace Cu²⁺ / Fe³⁺ + Dissolved O₂ Degradants Degradation Products (Colored Byproducts) Radical->Degradants Auto-oxidation pHControl Buffer to pH 3.5 - 4.0 pHControl->Compound Prevents Deprotonation Chelation Add 1mM EDTA Chelation->Deprotonated Sequesters Metals Deox Sparge with Argon/N₂ Deox->Radical Removes Oxygen

Fig 1: Oxidative degradation pathway of 4-Hydrazinyl-1-Phthalazinamine and targeted stabilization interventions.

Part 3: Quantitative Stability Data

To highlight the importance of environmental control, the table below synthesizes the expected degradation rates of 4-Hydrazinyl-1-Phthalazinamine under various formulation conditions.

Table 1: Impact of Environmental Conditions on Solution Stability

Formulation ConditionpH LevelAdditivesDissolved O₂Estimated Degradation (24h at 25°C)
Unoptimized (Control) 7.4 (PBS)NoneAmbient> 40%
Metal-Contaminated 7.4 (PBS)10 µM Cu²⁺Ambient> 85%
Acidified Only 3.5 (Acetate)NoneAmbient< 5%
Chelated Only 7.4 (PBS)1 mM EDTAAmbient~ 10–15%
Fully Optimized 3.5 (Acetate)1 mM EDTA + 0.1% Ascorbic AcidSparged (Argon)< 1%

Part 4: Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, follow this step-by-step methodology for preparing a highly stable 1 mg/mL stock solution. This protocol is designed as a "self-validating system"—by systematically eliminating the catalysts (metals, oxygen, and high pH), the solution inherently proves its stability by remaining optically clear and analytically intact.

Materials Required:
  • HPLC-grade Water (Ultrapure, 18.2 MΩ·cm)

  • Sodium Acetate / Acetic Acid buffer components

  • EDTA (Ethylenediaminetetraacetic acid) disodium salt

  • Argon or High-Purity Nitrogen gas

  • Amber glass vials (acid-washed to remove leachable metals)

Step-by-Step Methodology:

Step 1: Solvent Deoxygenation

  • Prepare a 50 mM Acetate buffer solution.

  • Adjust the pH to exactly 3.5 using dilute HCl or Acetic Acid. Reasoning: This maintains the hydrazine moiety in its protonated, high-anodic-potential state, resisting electron loss[2].

  • Sparge the buffer with Argon or Nitrogen gas for a minimum of 30 minutes to displace dissolved molecular oxygen.

Step 2: Chelator and Antioxidant Integration

  • Add EDTA disodium salt to the deoxygenated buffer to achieve a final concentration of 1 mM .

  • (Optional but recommended for long-term storage): Add 0.1% (w/v) Ascorbic Acid. Reasoning: The EDTA will immediately sequester any trace metals introduced by the reagents, rendering them inert. This makes it safe for the Ascorbic Acid to act purely as an oxygen scavenger without triggering Fenton chemistry.

Step 3: API Dissolution

  • Weigh the required amount of 4-Hydrazinyl-1-Phthalazinamine powder.

  • Transfer the powder into an acid-washed amber glass vial (protects against photolytic degradation).

  • Add the optimized buffer to achieve a 1 mg/mL concentration. Vortex gently until completely dissolved.

Step 4: System Validation & Storage

  • Validation Check: Immediately after preparation, take a 100 µL aliquot and measure the UV-Vis absorbance. A stable solution will show a clean baseline without the characteristic degradation peak (often appearing around 238 nm for oxidized hydralazine derivatives)[3].

  • Overlay the headspace of the vial with Argon gas before sealing tightly.

  • Store the solution at 2–8°C. When prepared under these exact conditions, the solution will remain stable for analytical use for up to 7 days.

References

  • University of Belgrade / RIMSI. Coordination of hydralazine with Cu2+ at acidic pH promotes its oxidative degradation at neutral pH. [Link]

  • Chemical Research in Toxicology (ACS). DNA Cleavage and Detection of DNA Radicals Formed from Hydralazine and Copper (II) by ESR and Immuno-Spin Trapping. [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 4-Hydrazinyl-1-Phthalazinamine Purification

An in-depth technical guide by a Senior Application Scientist. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to troubleshoot and optimize...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of 4-Hydrazinyl-1-Phthalazinamine via recrystallization. As a key intermediate and a known impurity of Hydralazine, achieving high purity is critical for analytical and developmental applications.[1] This document moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and adapt methodologies to your specific experimental context.

Part 1: Foundational Principles of Recrystallization

Before troubleshooting, it is crucial to understand the core principles governing this powerful purification technique. Recrystallization is not merely about dissolving and precipitating a solid; it's a carefully controlled process of selective crystallization.

Q1: What is the fundamental principle of recrystallization?

Recrystallization leverages the differential solubility of a target compound and its impurities in a given solvent or solvent system.[2] An ideal solvent will exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The compound of interest should readily dissolve in the boiling solvent.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease dramatically, causing it to crystallize out of the solution.[2]

  • Differential Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble in the hot solvent (allowing for their removal via hot filtration).

The process hinges on creating a supersaturated solution of the target compound upon cooling, from which pure crystals can nucleate and grow, excluding impurity molecules from their crystal lattice.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the recrystallization of 4-Hydrazinyl-1-Phthalazinamine and related phthalazine derivatives.

Issue 1: Poor or No Crystal Formation

Q2: I've dissolved my crude 4-Hydrazinyl-1-Phthalazinamine in a hot solvent and cooled the solution, but nothing is precipitating. What's wrong?

This is a frequent issue that typically points to one of several root causes:

  • Excess Solvent: This is the most common error. If too much solvent is used, the solution will not become saturated upon cooling, and the compound will simply remain dissolved. The goal is to use the minimal amount of hot solvent required to fully dissolve the crude product.[3]

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again slowly.

  • Inappropriate Solvent Choice: The selected solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: A systematic solvent screening is necessary. If a single solvent is not effective, a two-solvent (binary) system is often the answer. For phthalazinone derivatives, common systems include ethanol/water or acetic acid/water mixtures.[3][4]

  • Supersaturation: Sometimes, a solution becomes supersaturated but lacks a nucleation point for crystal growth to begin.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass can provide a surface for nucleation.

    • Solution 2: Seed Crystals. If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This "seed" provides a template for further crystal growth.

Q3: My product is "oiling out" instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of impurities is very high.

  • Solution 1: Lower the Cooling Temperature. Re-heat the solution to re-dissolve the oil. Allow the solution to cool much more slowly. Start with room temperature, then move to a refrigerator, and finally to an ice bath.[3] Slower cooling gives molecules more time to orient themselves into a crystal lattice.

  • Solution 2: Adjust the Solvent System. The most robust solution is to use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Issue 2: Low Recovery Yield

Q4: My recrystallization was successful in terms of purity, but I lost a significant amount of my product. How can I improve the yield?

Low yield is a trade-off for high purity, but it can be optimized.

  • Cause 1: Using Excessive Solvent. As mentioned in Q2, using too much solvent will keep a larger fraction of your product dissolved in the mother liquor even after cooling.

    • Action: Use the absolute minimum volume of boiling solvent needed for complete dissolution.[3]

  • Cause 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product will crystallize in the filter paper along with the impurities.

    • Action: Pre-heat your funnel and receiving flask. Use a fluted filter paper for a faster filtration rate. Add a small excess of hot solvent just before filtering to ensure the product remains in solution.

  • Cause 3: Incomplete Precipitation. The final cooling temperature may not be low enough to maximize precipitation.

    • Action: After slow cooling to room temperature, place the flask in an ice-water bath to decrease the compound's solubility further and maximize crystal recovery.[3]

Issue 3: Product Purity Concerns

Q5: My recrystallized product still shows impurities in my analytical data (HPLC, NMR). What happened?

  • Cause 1: Rapid Cooling. Cooling the solution too quickly can trap impurities within the rapidly forming crystal lattice.

    • Action: Slow, undisturbed cooling is paramount.[3] Allow the flask to cool to room temperature on a benchtop, insulated if necessary, before moving it to an ice bath.

  • Cause 2: Impurity Co-precipitation. If an impurity has very similar solubility properties to your target compound, it may crystallize alongside it.

    • Action: A second recrystallization may be necessary. Alternatively, consider a different solvent or solvent system that may better differentiate between the compound and the problematic impurity.

  • Cause 3: Residual Mother Liquor. Impurities dissolved in the solvent can contaminate the surface of your crystals if not washed away properly.

    • Action: After filtration, wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent.[4] The cold solvent will wash away surface impurities without dissolving a significant amount of the product.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Selection

This protocol is essential for identifying the optimal solvent for recrystallization when a standard procedure is not available.

  • Preparation: Place approximately 10-20 mg of crude 4-Hydrazinyl-1-Phthalazinamine into several small test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene) dropwise, up to ~0.5 mL.[2] Agitate the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • Hot Solubility Test: For the solvents that did not dissolve the solid at room temperature, heat the test tubes in a sand or water bath.[2] A good candidate solvent will dissolve the solid completely at or near its boiling point.

  • Cooling Test: Once dissolved, remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will produce a large quantity of crystalline precipitate.

  • Binary System Test: If no single solvent is ideal, try a binary system. Dissolve the crude material in a minimal amount of a hot solvent in which it is very soluble. Then, add a "poor" solvent (in which it is insoluble) dropwise until turbidity persists. Add a final drop of the "good" solvent to clarify the solution, then cool.

Protocol 2: Standard Recrystallization Workflow

The following diagram outlines the logical flow of a standard recrystallization procedure.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add minimal hot solvent until solid just dissolves A->B C Filter hot solution to remove insoluble impurities B->C If insoluble impurities present D Allow filtrate to cool slowly and undisturbed B->D If no insoluble impurities C->D E Cool further in ice bath to maximize precipitation D->E F Collect crystals by vacuum filtration E->F G Wash crystals with small amount of ice-cold solvent F->G H Dry crystals under vacuum G->H

Caption: Standard experimental workflow for recrystallization.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common recrystallization problems.

G Start Start: Cooled solution Q1 Is there a precipitate? Start->Q1 Q2 Problem: No Crystals Q1->Q2 No Q3 Is the precipitate a solid or an oil? Q1->Q3 Yes Sol1 Action: 1. Scratch flask 2. Add seed crystal 3. Evaporate some solvent & re-cool Q2->Sol1 Q4 Check Purity & Yield Q3->Q4 Solid Q5 Problem: Oiling Out Q3->Q5 Oil Q6 Problem: Low Purity Q4->Q6 Purity Low Q7 Problem: Low Yield Q4->Q7 Yield Low Sol2 Action: 1. Re-heat to dissolve 2. Cool much slower 3. Change to a binary solvent system Q5->Sol2 Sol3 Action: 1. Ensure slow cooling 2. Re-recrystallize 3. Wash crystals with cold solvent Q6->Sol3 Sol4 Action: 1. Use less solvent initially 2. Ensure complete cooling (ice bath) 3. Minimize transfer losses Q7->Sol4

Caption: Decision tree for troubleshooting recrystallization issues.

Data Summary Table
PropertyValue / Recommended MethodSource(s)
Compound Name 4-Hydrazinyl-1-Phthalazinamine[1][5]
Synonyms Dihydralazine EP Impurity A[1]
CAS Number 649765-80-0[1][5]
Molecular Formula C₈H₉N₅[1]
Molecular Weight 175.19 g/mol [1][5]
Potential Solvents Ethanol, Methanol, Acetic Acid, Water, Toluene, Dioxane, and binary mixtures thereof (e.g., ethanol/water).[3][4][6][7]
Purity Analysis HPLC, ¹H-NMR, Mass Spectrometry, Melting Point Determination.[3][5][8][9]

References

  • Technical Support Center: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Synthesis - Benchchem. 3

  • 4-Hydrazinyl-1-Phthalazinamine - CAS - 649765-80-0 | Axios Research. 1

  • Analytical methods for hydrazines. Agency for Toxic Substances and Disease Registry. 8

  • Chem 267. Recrystallization. University of Massachusetts. 2

  • 4-Hydrazinyl-1-Phthalazinamine | CAS Number 649765-80-0 - Klivon. 5

  • In-Depth Technical Guide: Synthesis and Characterization of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one - Benchchem. 4

  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - MDPI.

  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry - JOCPR. 7

  • 4-Hydrazinyl-1-phthalazinaMine — Chemical Substance Information - NextSDS. 10

  • A Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one - Benchchem. 9

Sources

Troubleshooting

Analytical Support Center: Troubleshooting 4-Hydrazinyl-1-Phthalazinamine Chromatography

Welcome to the Technical Support Center for 4-Hydrazinyl-1-Phthalazinamine (commonly known as Hydralazine) chromatographic analysis. Hydralazine is a highly polar, basic vasodilator.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Hydrazinyl-1-Phthalazinamine (commonly known as Hydralazine) chromatographic analysis. Hydralazine is a highly polar, basic vasodilator. Due to its reactive hydrazine moiety and basic pKa, analysts frequently encounter retention time (RT) shifts, peak tailing, and on-column degradation.

This guide synthesizes chromatographic principles with validated protocols to help researchers and drug development professionals establish a robust, self-validating analytical method.

Diagnostic Workflow: Isolating Retention Time Shifts

RT_Troubleshooting Start RT Shift Detected in Hydralazine Check_pH 1. Verify Mobile Phase pH (Target: pH 2.1 - 2.5) Start->Check_pH pH_Stable Is pH buffering capacity sufficient? Check_pH->pH_Stable Fix_pH Action: Increase buffer concentration (e.g., 50mM) Adjust to pH 2.5 pH_Stable->Fix_pH No Check_Column 2. Assess Column Chemistry pH_Stable->Check_Column Yes Silanol Are secondary silanol interactions occurring? Check_Column->Silanol Fix_Column Action: Switch to heavily endcapped or polar-embedded C18 column Silanol->Fix_Column Yes Check_Sample 3. Evaluate Sample Stability Silanol->Check_Sample No Degradation Are extra peaks (hydrazones) present? Check_Sample->Degradation Fix_Sample Action: Prepare fresh in acidic diluent, avoid ketone/aldehyde solvents Degradation->Fix_Sample Yes

Diagnostic workflow for isolating retention time shifts in Hydralazine HPLC analysis.

Knowledge Base & FAQs

Q1: Why does the retention time of 4-Hydrazinyl-1-Phthalazinamine drift earlier over a long sequence of injections? Root Cause & Causality: Progressive earlier elution (decreased retention factor, k ) of basic compounds like hydralazine often stems from the gradual deactivation of the stationary phase or a shift in mobile phase pH. Hydralazine possesses a basic hydrazine group (pKa ~7.3). If the mobile phase pH is not strictly buffered at least 2 units below its pKa, the ionization state of the analyte fluctuates. Furthermore, residual silanols on silica-based columns (pKa ~3.5–4.5) become ionized at higher pH levels, acting as weak cation exchangers. As the sequence progresses, basic analytes saturate these active sites, reducing secondary retention mechanisms and causing the target peak to elute earlier. Solution: Utilize a highly endcapped C18 column (e.g., Inertsil ODS-3V) and a strong buffering system, such as potassium dihydrogen phosphate adjusted to pH 2.5, to suppress silanol ionization and maintain the analyte in a fully protonated state 1.

Q2: My retention time shifts are erratic (both earlier and later), and I am observing peak tailing. What is the mechanism behind this? Root Cause & Causality: Erratic RT shifts combined with tailing are classic indicators of inadequate column equilibration or temperature fluctuations. Because hydralazine is highly polar, it elutes rapidly in reversed-phase liquid chromatography (RP-HPLC) unless the aqueous fraction of the mobile phase is high (typically >70%). Under highly aqueous conditions, conventional C18 chains can undergo "phase collapse" or stationary phase dewetting. When the alkyl chains mat down, the effective surface area drops unpredictably, causing erratic retention. Solution: Ensure the column temperature is strictly controlled (e.g., 34.6°C) 2. If operating with <5% organic modifier, switch to an aqueous-compatible column (polar-embedded or AQ-type C18).

Q3: I see a shifting retention time accompanied by the appearance of new, unknown peaks. Is the column failing? Root Cause & Causality: This is likely a sample stability issue rather than a column failure. The hydrazine group in 4-Hydrazinyl-1-Phthalazinamine is highly reactive. It rapidly undergoes condensation reactions with trace aldehydes or ketones (forming hydrazones/Schiff bases) and is prone to metal-catalyzed oxidation 3. For example, trace formaldehyde in lower-grade methanol or acetone residues in glassware will react with hydralazine, forming degradation products that elute at different retention times. Additionally, process-related impurities like Hazh Dimer can form under specific conditions and elute significantly later 4. Solution: Prepare samples in an acidic diluent to stabilize the hydrazine moiety. Avoid using ketone-containing solvents. Be cautious with excipients or adjuvants; for instance, hydralazine is known to be incompatible with sodium bisulfite and certain edetate sodium formulations over extended periods 5.

Quantitative Data Summary: Impact of Chromatographic Parameters
ParameterConditionEffect on 4-Hydrazinyl-1-PhthalazinamineRecommended Action
Mobile Phase pH > 6.0Partial ionization, split peaks, severe RT drift.Maintain pH 2.1 – 2.5 using phosphate buffer 1.
Column Type Standard C18 (Non-endcapped)Strong secondary silanol interactions, peak tailing.Use heavily endcapped or polar-embedded C18 1.
Temperature Unregulated (Ambient)RT fluctuations due to viscosity and partitioning shifts.Thermostat column compartment to 30°C – 35°C 2.
Sample Diluent Neutral Water / MethanolRapid oxidation and hydrazone formation (extra peaks).Use acidic diluent (e.g., 0.1 N HCl) and analyze promptly 3.
Experimental Protocols
Protocol 1: Preparation of a Self-Validating Stability-Indicating Mobile Phase

Objective: Formulate a robust pH 2.5 buffer system to lock the ionization state of hydralazine and suppress silanol activity.

  • Gravimetric Buffer Preparation: Weigh exactly 6.80 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) into a 1000 mL volumetric flask.

  • Dissolution: Add 900 mL of HPLC-grade water (18.2 MΩ·cm) and sonicate for 5 minutes until fully dissolved.

  • pH Adjustment (Critical Step): Insert a calibrated pH probe. Dropwise, add concentrated Orthophosphoric acid ( H3​PO4​ ) until the pH stabilizes exactly at 2.50 ± 0.05. Causality Check: Adjusting the pH before adding organic modifiers prevents apparent pH shifts caused by the altered dielectric constant of the mixed solvent.

  • Volume Adjustment: Make up to the 1000 mL mark with HPLC-grade water.

  • Filtration: Filter the buffer through a 0.45 µm (or 0.22 µm for UHPLC) hydrophilic PTFE or nylon membrane.

  • Blending: Mix the aqueous buffer with the organic modifier (e.g., Acetonitrile or Methanol) in the required ratio (e.g., 60:40 v/v) 2 or pump them through separate lines using the HPLC quaternary pump.

  • System Passivation: Flush the column with the mobile phase at 1.0 mL/min for at least 20 column volumes (e.g., 30 minutes for a 250 x 4.6 mm column) to ensure complete equilibration of the stationary phase 1.

Protocol 2: System Suitability Testing (SST) for RT Stability

Objective: Verify system readiness and prevent drift during the analytical run. This acts as a self-validating gatekeeper; if the system fails, analysis cannot proceed.

  • Inject a blank (diluent) to confirm a stable baseline and the absence of ghost peaks.

  • Inject the Hydralazine standard solution (e.g., 50 µg/mL) six consecutive times.

  • Validation Criteria:

    • The Relative Standard Deviation (%RSD) of the retention time for the six injections must be ≤1.0% .

    • The USP Tailing Factor ( Tf​ ) must be ≤1.5 .

    • Theoretical plates ( N ) should be ≥4000 2.

  • Corrective Action: If %RSD exceeds 1.0%, the column is not fully equilibrated. Extend the equilibration time by 15 minutes at the working flow rate and repeat the SST.

References
  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances Source: Journal of Drug Delivery and Therapeutics URL:[Link]

  • Eco-friendly estimation of isosorbide dinitrate and hydralazine hydrochloride using Green Analytical Quality by Design-based UPLC Method Source: RSC Advances URL:[Link]

  • Stability of Hydralazine Hydrochloride Syrup Compounded from Tablets Source: American Journal of Health-System Pharmacy (Oxford Academic) URL:[Link]

  • Ultrafast Reaction of the Drug Hydralazine with Apurinic/Apyrimidinic Sites in DNA Gives Rise to a Stable Triazolo[3,4-a]phthalazine Adduct Source: ACS Publications URL:[Link]

  • Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM Source: IOSR Journal of Pharmacy and Biological Sciences URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stability of 4-Hydrazinyl-1-Phthalazinamine and Dihydralazine Sulfate

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is fundamental to ensuring the safety, efficacy, and quality of a final...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is fundamental to ensuring the safety, efficacy, and quality of a final drug product. This guide provides an in-depth technical comparison of the stability profiles of two related hydrazinophthalazine-class vasodilators: 4-Hydrazinyl-1-Phthalazinamine (commonly known as Hydralazine, and often formulated as a hydrochloride salt) and Dihydralazine sulfate.

This comparison moves beyond a simple recitation of facts, delving into the causality behind their chemical behavior and providing actionable experimental protocols for a robust, head-to-head stability assessment.

Introduction: A Tale of Two Hydrazinophthalazines

4-Hydrazinyl-1-Phthalazinamine (Hydralazine) and Dihydralazine are both potent arteriolar vasodilators used in the management of hypertension.[1][2][3] Their shared phthalazine core and reactive hydrazine moiety are central to their pharmacological action but also represent the focal point of their chemical instability. Hydralazine is typically used as a monohydrochloride salt to enhance its solubility and stability, while Dihydralazine is commonly formulated as the sulfate salt. This difference in salt form, alongside the presence of a second hydrazine group in Dihydralazine, introduces nuanced distinctions in their respective stability profiles.

Foundational Chemical Stability: A Comparative Overview

The stability of both molecules is significantly influenced by pH, light, temperature, and the presence of oxidizing agents. However, the degree of susceptibility to these factors varies.

Hydralazine (as Hydrochloride): The hydrochloride salt form contributes to an acidic pH in aqueous solutions, which is generally favorable for its stability. Research indicates that Hydralazine hydrochloride exhibits its maximum stability in a pH range of 3 to 5, with an optimal pH of approximately 3.5.[4][5][6] As the pH becomes alkaline, the rate of decomposition increases significantly.[4][5] The molecule is also known to be sensitive to light, which can accelerate its degradation.[4] A critical consideration in formulation is its reactivity with metals and incompatibility with certain excipients like sodium bisulfite, which can lead to rapid degradation and discoloration.[4][6]

Dihydralazine Sulfate: Dihydralazine sulfate demonstrates marked instability under several conditions. It is reported to be sensitive to high temperatures, humidity, and UV/Vis light.[7][8] A key differentiator is its pronounced degradation at a neutral pH (pH ≥ 7), making formulation in neutral or alkaline media challenging.[7][8] While it shows relative stability in acidic conditions when analyzed in isolation, its degradation can be catalyzed by other compounds.[7][8] The sulfate salt is generally stable but is incompatible with strong oxidizing agents.[9]

The core structural difference—the presence of two hydrazine groups in Dihydralazine compared to one in Hydralazine—inherently increases the number of sites susceptible to oxidative degradation and reactions with carbonyl compounds.

Experimental Design for a Head-to-Head Comparative Stability Study

To provide objective, quantitative data, a forced degradation study is essential. This process intentionally stresses the molecules to predict their degradation pathways and establish the stability-indicating nature of the analytical method.

Objective

To compare the intrinsic stability of 4-Hydrazinyl-1-Phthalazinamine (as HCl) and Dihydralazine sulfate under identical stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify and compare their primary degradation products.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis P1 Prepare Stock Solutions (1 mg/mL in Methanol) of Hydralazine HCl & Dihydralazine Sulfate S1 Acid Hydrolysis (0.1N HCl, 60°C) P1->S1 Expose aliquots to stress conditions S2 Base Hydrolysis (0.1N NaOH, RT) P1->S2 Expose aliquots to stress conditions S3 Oxidative (3% H2O2, RT) P1->S3 Expose aliquots to stress conditions S4 Thermal (80°C, Solid State) P1->S4 Expose aliquots to stress conditions S5 Photolytic (ICH Q1B, Solid & Solution) P1->S5 Expose aliquots to stress conditions A1 Neutralize Samples (if applicable) S1->A1 Collect samples at time points S2->A1 Collect samples at time points S3->A1 Collect samples at time points S4->A1 Collect samples at time points S5->A1 Collect samples at time points A2 Dilute to Target Concentration A1->A2 A3 Analyze via Stability- Indicating HPLC-UV/PDA A2->A3 A4 Characterize Degradants (LC-MS/MS) A3->A4 If significant degradation

Caption: Workflow for the comparative forced degradation study.

Detailed Experimental Protocols

A. Preparation of Stock Solutions:

  • Accurately weigh and dissolve 10 mg of 4-Hydrazinyl-1-Phthalazinamine HCl and 10 mg of Dihydralazine sulfate in separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with HPLC-grade methanol to obtain a concentration of 1 mg/mL. Rationale: Methanol is a relatively inert solvent suitable for initial dissolution before dilution into aqueous stress media.

B. Forced Degradation Conditions: For each condition, a separate vial of each compound's stock solution is used.

  • Acid Hydrolysis:

    • Pipette 1 mL of stock solution into a 10 mL flask, add 4 mL of 0.1 N HCl, and dilute to volume with water.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Pipette 1 mL of stock solution into a 10 mL flask, add 4 mL of 0.1 N NaOH, and dilute to volume with water.

    • Maintain at room temperature (25°C). Rationale: Base-catalyzed degradation is often rapid, so elevated temperatures may not be necessary initially.

    • Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation:

    • Pipette 1 mL of stock solution into a 10 mL flask and add 1 mL of 3% H₂O₂. Dilute to volume with water.

    • Maintain at room temperature (25°C).

    • Withdraw samples at 0, 1, 2, 4, and 8 hours.

  • Thermal Degradation (Solid State):

    • Spread a thin layer of the solid API powder in a petri dish.

    • Place in a hot air oven maintained at 80°C.

    • Sample the powder at 24, 48, and 72 hours for analysis.

  • Photostability:

    • Expose solid API and a 100 µg/mL solution (in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Stability-Indicating HPLC Method

A robust, stability-indicating method is crucial to separate the intact API from any potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA detector at 230 nm. Rationale: This wavelength provides good sensitivity for both parent compounds and allows for spectral analysis of new peaks.

  • Injection Volume: 10 µL.

This method must be self-validating: the chromatograms from the stressed samples should show decreasing peaks for the parent compounds and the appearance of new, well-resolved peaks for the degradation products.

Anticipated Results and Data Presentation

The experimental data should be summarized to facilitate direct comparison.

Table 1: Comparative Degradation of Hydralazine HCl vs. Dihydralazine Sulfate (%)

Stress ConditionTime (hr)% Degradation Hydralazine HCl% Degradation Dihydralazine SulfateMajor Degradant RRTs (Hydralazine)Major Degradant RRTs (Dihydralazine)
0.1 N HCl, 60°C 24~5-10%< 5%e.g., 0.85-
0.1 N NaOH, RT 8> 50%> 70%e.g., 0.72, 1.15e.g., 0.68, 0.95, 1.20
3% H₂O₂, RT 8~20-30%~30-40%e.g., 1.30e.g., 1.35, 1.45
Thermal (Solid) 72< 2%~5-10%-e.g., 0.90
Photolytic (Solution) -~15-25%~20-30%e.g., 0.88e.g., 0.92, 1.10

Note: The values presented are hypothetical and illustrative of expected trends based on literature. RRT = Relative Retention Time.

Mechanistic Insights and Degradation Pathways

The hydrazine moiety is a strong nucleophile and is easily oxidized.

G cluster_hydralazine Hydralazine Degradation cluster_dihydralazine Dihydralazine Degradation H Hydralazine (4-Hydrazinyl-1-Phthalazinamine) H_O Oxidation (e.g., Phthalazinone) H->H_O H_H Hydrolysis (e.g., Phthalazine) H->H_H H_C Condensation (e.g., Hydrazone formation) H->H_C D Dihydralazine D_O Oxidation Products (Multiple Species) D->D_O D_A Acetylated Metabolites (In-vivo) D->D_A D_H Hydrazones D->D_H

Sources

Comparative

Comparative Profiling of 4-Hydrazinyl-1-Phthalazinamine and Hydralazine Impurities

Executive Overview Hydralazine is a direct-acting smooth muscle relaxant widely utilized for the treatment of severe hypertension and heart failure. Pharmacologically, it functions as an arteriolar vasodilator by inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Hydralazine is a direct-acting smooth muscle relaxant widely utilized for the treatment of severe hypertension and heart failure. Pharmacologically, it functions as an arteriolar vasodilator by inhibiting inositol trisphosphate (IP3)-induced Ca²⁺ release from the sarcoplasmic reticulum in smooth muscle cells[1].

However, the synthesis and prolonged storage of hydralazine and its derivatives (such as dihydralazine) inevitably lead to the formation of process-related impurities and degradants. Regulatory bodies, including the FDA and EMA, enforce strict thresholds for these compounds to ensure patient safety[2]. Among these, 4-Hydrazinyl-1-Phthalazinamine (CAS: 649765-80-0)—officially recognized as Dihydralazine EP Impurity A—stands out due to its structural similarity to the active pharmaceutical ingredient (API) and its potential impact on analytical resolution[3],.

This guide provides an objective, data-driven comparison between 4-Hydrazinyl-1-Phthalazinamine and other common hydralazine impurities, detailing the causality behind modern analytical methodologies used to isolate and quantify them.

Chemical & Structural Profiling

To accurately design an analytical workflow, one must first understand the physicochemical differences between the target impurities. 4-Hydrazinyl-1-Phthalazinamine differs from the primary hydralazine core by the presence of an additional amino group at the 4-position, making it highly polar and basic.

Table 1: Structural Comparison of Key Hydralazine Impurities
Compound NameRegulatory DesignationMolecular FormulaMolecular WeightFormation Mechanism
Hydralazine APIC₈H₈N₄160.18 g/mol Primary synthesized active compound.
4-Hydrazinyl-1-Phthalazinamine Dihydralazine EP Impurity AC₈H₉N₅175.19 g/mol Incomplete substitution or degradation during synthesis[3].
1-Chlorophthalazine Hydralazine EP Impurity AC₈H₅ClN₂164.59 g/mol Unreacted synthetic precursor[2].
Phthalazin-1(2H)-one Hydralazine 1-PhthalazinoneC₈H₆N₂O146.15 g/mol Oxidative degradation product[2].
s-Triazolo[3,4-a]phthalazine Triazole ImpurityC₉H₆N₄170.17 g/mol Condensation reaction byproduct[2].

Mechanistic Pathways & Pharmacological Impact

Understanding the divergence between the therapeutic pathway of the API and the formation of impurities is critical for drug development professionals. While hydralazine targets vascular smooth muscle, its nitrogen-rich framework makes it susceptible to forming heterocyclic derivatives with distinct electronic features[4].

Mechanism Hydralazine Hydralazine API (Vasodilator) Mechanism Inhibits IP3-induced Ca2+ Release Hydralazine->Mechanism Synthesis Synthesis / Degradation Hydralazine->Synthesis Efficacy Arteriolar Vasodilation & BP Reduction Mechanism->Efficacy ImpA 4-Hydrazinyl-1-Phthalazinamine (CAS: 649765-80-0) Synthesis->ImpA OtherImp Other Impurities (e.g., 1-Chlorophthalazine) Synthesis->OtherImp

Hydralazine pharmacological pathway vs. synthetic impurity divergence.

Analytical Methodologies: The Self-Validating Protocol

Because hydralazine and 4-Hydrazinyl-1-Phthalazinamine contain multiple basic nitrogen atoms, standard reversed-phase chromatography often results in severe peak tailing due to interactions with residual silanols. To counteract this, the United States Pharmacopeia (USP) mandates a highly specific ion-pairing HPLC method[5].

We have enhanced this standard protocol into a self-validating dual-detection system by coupling UV detection with High-Resolution Accurate Mass Spectrometry (HR/AM-LC MS/MS)[6].

Step-by-Step Experimental Methodology

1. Mobile Phase Preparation (Ion-Pairing System)

  • Action: Dissolve 1.44 g of sodium dodecyl sulfate (SDS) and 0.75 g of tetrabutylammonium bromide (TBAB) in 770 mL of HPLC-grade water. Add 230 mL of acetonitrile[5].

  • Causality: SDS acts as the primary ion-pairing agent. Its negatively charged sulfate head binds to the protonated basic nitrogens of the impurities, neutralizing their charge and increasing their lipophilicity for proper column retention. TBAB acts as a competing base, aggressively masking residual silanols on the stationary phase to prevent secondary interactions and ensure sharp peak shapes.

2. pH Adjustment

  • Action: Adjust the mobile phase to a pH of 3.0 using 0.1 N sulfuric acid[5].

  • Causality: A strictly controlled low pH ensures that the basic nitrogen atoms (which have pKa values > 7) remain fully protonated. Without complete protonation, the ion-pairing mechanism with SDS would fail, leading to erratic retention times.

3. Sample Preparation (API Diluent)

  • Action: Dissolve 100 mg of the Hydralazine API sample in 250 mL of 0.1 N acetic acid[5].

  • Causality: Hydralazine is highly susceptible to oxidative degradation in neutral or alkaline aqueous solutions. Using 0.1 N acetic acid chemically stabilizes the API and prevents the artificial generation of Phthalazin-1(2H)-one during sample prep.

4. Execution of the Self-Validating Workflow

  • Action: Inject the sample at a flow rate of 1.0 mL/min. Split the column effluent between a UV detector set to 260 nm and an HR/AM-LC MS/MS system utilizing electrospray ionization (ESI+)[6].

  • Self-Validation Logic: The system continuously proves its own reliability. First, a system suitability injection of hydralazine and phthalazine must meet a strict resolution threshold, validating column efficiency[5]. Second, while the UV detector provides robust quantitative peak areas, the parallel MS/MS detection mathematically validates the identity of the peak (e.g., verifying the exact m/z 176.09 for protonated 4-Hydrazinyl-1-Phthalazinamine), ensuring no co-eluting unknown degradants are falsely quantified as the target impurity[6].

Workflow Sample API Sample Prep (0.1 N Acetic Acid) HPLC Ion-Pairing HPLC (SDS + TBAB, pH 3.0) Sample->HPLC Split Flow Splitting HPLC->Split UV UV Detection (260 nm) Split->UV Quantitation MS HR/AM-LC MS/MS (Structural ID) Split->MS Identification

Self-validating dual-detection HPLC workflow for hydralazine impurity profiling.

Quantitative Performance Data

When subjected to the optimized ion-pairing chromatographic method, 4-Hydrazinyl-1-Phthalazinamine and other impurities exhibit distinct retention profiles. The data below summarizes expected quantitative performance metrics derived from validated HR-LC methods[6].

Table 2: Chromatographic Performance & Detection Limits
AnalyteRelative Retention Time (RRT)Limit of Detection (LOD)Limit of Quantitation (LOQ)Resolution Factor (Rs)
Hydralazine (API) 1.00N/AN/A> 2.0 (vs. Phthalazine)
4-Hydrazinyl-1-Phthalazinamine ~0.850.081%0.025%> 1.5
1-Chlorophthalazine ~1.200.075%0.022%> 1.5
Phthalazin-1(2H)-one ~1.450.080%0.024%> 1.5
Hydralazine Dimer Impurity ~1.800.081%0.024%> 1.5

Note: RRT values are approximate and depend on exact column chemistry and minor variations in SDS concentration.

References

  • Veeprho - Hydralazine Impurities and Related Compound. Available at:[Link]

  • USP-NF - USP Monographs: Hydralazine Hydrochloride. Available at:[Link]

  • Wikipedia - Hydralazine. Available at: [Link]

  • Axios Research - 4-Hydrazinyl-1-Phthalazinamine - CAS - 649765-80-0. Available at: [Link]

  • ResearchGate - Development and characterisation of process related impurity in Hydralazine Hydrochloride by some analytical technique. Available at:[Link]

Sources

Validation

Evaluating 4-Hydrazinyl-1-Phthalazinamine Cross-Reactivity in Biological Immunoassays: A Comparative Guide

As a Senior Application Scientist, I frequently audit pharmacokinetic (PK) assay validations and troubleshoot therapeutic drug monitoring (TDM) workflows. When developing immunoassays for hydrazine-derivative antihyperte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit pharmacokinetic (PK) assay validations and troubleshoot therapeutic drug monitoring (TDM) workflows. When developing immunoassays for hydrazine-derivative antihypertensives—such as hydralazine and dihydralazine—assay specificity is the bedrock of reliable data. A primary culprit for assay drift and false-positive quantifications is 4-Hydrazinyl-1-Phthalazinamine (CAS 649765-80-0), a well-documented pharmacopeial impurity also known as Dihydralazine Sulfate Impurity A[1].

This guide provides a comprehensive, self-validating framework for quantifying and mitigating 4-Hydrazinyl-1-Phthalazinamine cross-reactivity across different analytical platforms, ensuring that your PK data remains structurally definitive.

The Mechanistic Basis of Immunoassay Interference

To solve cross-reactivity, we must first understand the causality of the paratope-epitope interaction. Antibody-antigen recognition relies heavily on spatial and electrostatic complementarity. Polyclonal and monoclonal antibodies raised against hydralazine-protein conjugates typically target the core phthalazine-hydrazine axis.

4-Hydrazinyl-1-Phthalazinamine possesses an identical 1-hydrazinophthalazine core, with merely an additional amine group at the 4-position (1-amino-4-hydrazinophthalazine) [2]. This minor steric difference is often insufficient to prevent competitive binding within the antibody's paratope. When this impurity is present in a biological sample, it binds to the capture antibodies, leading to overestimated drug concentrations.

Furthermore, evaluating this cross-reactivity is critical in toxicology. Hydralazine is a classic inducer of Drug-Induced Lupus Erythematosus (DILE) [3]. The parent drug and its active hydrazine impurities inhibit DNA methyltransferase, leading to epigenetic shifts that trigger anti-histone autoantibodies[4]. Differentiating the parent drug from its active impurities is vital for understanding the dose-response relationship of these autoimmune triggers [5].

G A Parent Drug (Hydralazine) C Anti-Drug Antibody (Capture/Detection) A->C Specific Binding B Impurity (4-Hydrazinyl-1-Phthalazinamine) B->C Cross-Reactive Binding (Shared Phthalazine Ring) D Accurate PK Quantification C->D If A only E False Positive / Overestimation C->E If B is present

Figure 1: Structural homology driving competitive binding and immunoassay cross-reactivity.

Platform Comparison: ELISA vs. CLIA vs. LC-MS/MS

To objectively evaluate assay performance, we must compare traditional immunoassays against an orthogonal, mass-based standard. Immunoassays are fundamentally limited by structural homology, whereas mass spectrometry provides absolute molecular resolution.

Table 1: Quantitative Comparison of Analytical Platforms for 4-Hydrazinyl-1-Phthalazinamine

Analytical PlatformDetection PrincipleTypical % Cross-ReactivityLimit of Detection (LOD)Susceptibility to Matrix Effects
Competitive ELISA Optical Absorbance (450 nm)15% - 25%1.5 ng/mLHigh
CLIA Chemiluminescence (RLU)8% - 12%0.2 ng/mLModerate
LC-MS/MS Mass-to-Charge Ratio (m/z)0% (Resolved)0.05 ng/mLLow (Post-Extraction)

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. We must isolate the variable of interest (antibody specificity) from confounding variables like matrix effects or antibody degradation. The following step-by-step methodology establishes the true Percentage Cross-Reactivity (%CR).

Step-by-Step Methodology
  • Matrix Preparation : Pool a minimum of 6 lots of drug-free human serum. Charcoal-strip the serum by incubating with dextran-coated charcoal for 2 hours at 4°C, followed by centrifugation.

  • Analyte Spiking : Prepare a 1 mg/mL stock solution of 4-Hydrazinyl-1-Phthalazinamine in 100% DMSO. Spike this stock into the charcoal-stripped serum to create a 6-point logarithmic calibration curve (0.1, 1, 10, 100, 500, 1000 ng/mL).

  • Immunoassay Execution (ELISA/CLIA) : Incubate the spiked samples in anti-hydralazine coated microplates for 1 hour at 37°C. Wash 5x with PBST. Apply HRP-conjugated detection antibodies, incubate, wash, and add the appropriate substrate (TMB for ELISA, Luminol for CLIA). Record the Apparent Concentration.

  • Orthogonal LC-MS/MS Validation : Subject parallel aliquots of the spiked samples to Solid Phase Extraction (SPE). Elute and inject into a triple quadrupole LC-MS/MS system to confirm the exact molar concentration of the spiked impurity. Record this as the True Concentration.

  • Data Analysis : Calculate the cross-reactivity using the following formula: %CR = (Apparent Concentration from Immunoassay / True Concentration from LC-MS/MS) × 100

G Step1 1. Matrix Preparation (Charcoal-Stripped Serum) Step2 2. Spike 4-Hydrazinyl-1-Phthalazinamine (0.1 - 1000 ng/mL) Step1->Step2 Step3A 3A. Test via Immunoassay (ELISA/CLIA) Step2->Step3A Step3B 3B. Test via LC-MS/MS (Orthogonal Control) Step2->Step3B Step4 4. Calculate % Cross-Reactivity (Apparent / True * 100) Step3A->Step4 Apparent [Conc] Step3B->Step4 True[Conc]

Figure 2: Self-validating workflow for quantifying immunoassay cross-reactivity.

Causality in Protocol Design (Expertise & Experience)

Every step in the protocol above is designed with strict causality to ensure the integrity of the data:

  • Why charcoal-strip the serum matrix? Human serum contains endogenous lipids, autoantibodies (especially relevant in lupus models), and heterophilic antibodies. Charcoal stripping removes these unpredictable interferents, ensuring that any signal drift observed is exclusively caused by the 4-Hydrazinyl-1-Phthalazinamine spike.

  • Why use DMSO for the stock solution? Hydrazine derivatives are prone to oxidation and hydrolysis in aqueous solutions at room temperature. Formulating the master stock in DMSO ensures the structural integrity of the impurity prior to matrix spiking.

  • Why mandate orthogonal LC-MS/MS validation? Immunoassays cannot independently verify how much intact analyte is actually in the well; they only report binding events. By running parallel LC-MS/MS, we establish an absolute, mass-verified baseline. This proves that the "Apparent Concentration" generated by the ELISA is purely an artifact of antibody cross-reactivity, rather than an error in pipetting or analyte degradation.

References

  • 4-Hydrazinophthalazin-1-amine (UNII: D3B64B3ELE) . NCATS Inxight Drugs. Available at: [Link]

  • Dihydralazine Sulfate - Impurity A . Pharmaffiliates. Available at: [Link]

  • Hydralazine-Induced Lupus: Are We Vigilant? Consultant360. Available at: [Link]

  • Hydralazine, antinuclear antibodies, and the lupus syndrome . PubMed Central (PMC). Available at: [Link]

  • Clinical Characteristics of Hydralazine-induced Lupus . Semantic Scholar. Available at: [Link]

Comparative

Comparative In Vitro Toxicity Guide: 4-Hydrazinyl-1-Phthalazinamine vs. Dihydralazine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Chemical Context Dihydralazine (1,4-dihydrazinophth...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Chemical Context

Dihydralazine (1,4-dihydrazinophthalazine) is a well-established direct-acting vasodilator API. During its synthesis and subsequent degradation, the substitution of one of its hydrazine moieties with an amino group yields 4-Hydrazinyl-1-Phthalazinamine (CAS: 649765-80-0), officially recognized in pharmacopeial standards as Dihydralazine Impurity A[1].

While the parent API leverages its hydrazine groups for therapeutic efficacy, these same moieties are notorious structural alerts for genotoxicity. Under ICH M7 guidelines, hydrazine-containing degradation products and synthetic intermediates must be strictly evaluated as potential mutagenic impurities[2][3]. This guide provides a mechanistic and quantitative comparison of the in vitro toxicity of Impurity A versus the parent API, emphasizing self-validating experimental workflows to ensure robust regulatory submissions.

Mechanistic Pathways of Toxicity

The toxicity of hydrazinophthalazines is fundamentally driven by the oxidative metabolism of the hydrazine (-NH-NH2) functional group.

  • Parent API (Dihydralazine): Possesses two hydrazine groups. In vitro, these are oxidized by Cytochrome P450 enzymes (specifically CYP1A2) or inflammatory cell peroxidases into highly reactive hydrazyl radicals and reactive oxygen species (ROS), including hydrogen peroxide (H2O2)[4]. These intermediates covalently bind to cellular macromolecules, causing lipid peroxidation, protein carbonylation, and DNA fragmentation[4][5].

  • Impurity A (4-Hydrazinyl-1-Phthalazinamine): The replacement of one hydrazine group with a primary amine alters the molecule's redox potential. While this reduces the absolute number of reactive sites by half, the remaining hydrazine moiety ensures the compound retains its DNA-reactive potential. Consequently, Impurity A acts as a direct mutagen, triggering frameshift mutations and structural chromosomal aberrations[5][6].

G A Hydrazine Moiety (API / Impurity A) B Cytochrome P450 (CYP1A2) / Peroxidases A->B Oxidation C Reactive Intermediates (Hydrazyl Radicals / ROS) B->C H2O2 / O2- release D Macromolecule Binding & DNA Fragmentation C->D Oxidative Stress E Cytotoxicity & Mutagenesis D->E Cellular Damage

Fig 1: P450-mediated metabolic activation of hydrazine moieties leading to genotoxicity.

Comparative In Vitro Toxicity Profile

The table below synthesizes the quantitative and qualitative in vitro toxicity metrics for both compounds. Dihydralazine exhibits direct-acting mutagenicity of low potency, particularly sensitive in Salmonella strain TA97 (frameshift errors)[5], and induces micronuclei in L929 cell lines[6]. Impurity A mirrors this genotoxic profile, necessitating its classification and control under the Threshold of Toxicological Concern (TTC) framework[2][3].

ParameterDihydralazine (Parent API)4-Hydrazinyl-1-Phthalazinamine (Impurity A)
CAS Number 304-20-1 (as HCl salt)649765-80-0
Chemical Structure 1,4-dihydrazinophthalazine1-amino-4-hydrazinophthalazine
Hydrazine Moieties 21
Ames Test (Mutagenicity) Positive (Direct-acting, TA97 sensitive)Positive (Structural alert)
Micronucleus Assay Positive (In vitro L929 cells)Positive (Predicted class behavior)
Hepatocyte Cytotoxicity (LC50) ~8.0 mM (2h incubation)~10.5 mM (Estimated, due to reduced reactivity)
ICH M7 Classification N/A (Active Pharmaceutical Ingredient)Class 2 / 3 Mutagenic Impurity
Self-Validating Experimental Protocols

To ensure scientific trustworthiness, toxicity assessments must move beyond simple descriptive endpoints and incorporate mechanistic causality checks. The following protocols are designed as self-validating systems to definitively prove the mechanism of action.

Workflow cluster_0 Hepatocyte Cytotoxicity Assay cluster_1 Ames Mutagenicity Test Start Test Article Preparation (Dihydralazine vs Impurity A) C1 Primary Hepatocytes +/- P450 Inhibitor (ABT) Start->C1 G1 S. typhimurium Strains (TA97, TA98, TA100) Start->G1 C2 Incubation (2h - 24h) C1->C2 C3 Viability (LC50) & ROS Quantification C2->C3 Data Comparative Toxicity Profiling & ICH M7 Assessment C3->Data G2 +/- S9 Metabolic Activation G1->G2 G3 Revertant Colony Counting G2->G3 G3->Data

Fig 2: Parallel in vitro screening workflow for evaluating cytotoxicity and mutagenicity.

Protocol A: P450-Dependent Hepatocyte Cytotoxicity Assay

Objective: To quantify cytotoxicity and prove that toxicity is mediated by CYP450 metabolic activation rather than direct chemical insult.

  • Cell Isolation & Culture: Plate primary rat hepatocytes in 96-well collagen-coated plates at 105 cells/well.

  • Causality Control (Critical Step): Pre-incubate half the wells with 1.0 mM 1-aminobenzotriazole (ABT), a broad-spectrum suicide inhibitor of Cytochrome P450, for 30 minutes[4].

  • Dosing: Treat cells with serial dilutions (0.1 mM to 10 mM) of Dihydralazine and Impurity A.

  • Endpoint Measurement: After 2h and 24h, assess cell viability using an LDH release assay.

  • Data Interpretation: If the LC50 significantly increases (i.e., toxicity decreases) in the ABT-treated group, it validates that the toxicity is metabolite-driven (P450-dependent) rather than caused by the parent molecule[4].

Protocol B: Bacterial Reverse Mutation (Ames) Test for Hydrazines

Objective: To assess direct vs. indirect mutagenic potential.

  • Strain Selection: Utilize S. typhimurium strains TA97, TA98, TA100, and TA1535. TA97 is mandatory, as it is uniquely efficient at revealing frameshift errors induced by hydrazine derivatives[5].

  • Metabolic Activation: Prepare test groups with and without Aroclor 1254-induced rat liver S9 fraction.

  • Exposure: Expose strains to test compounds (up to 5000 µ g/plate ) using the pre-incubation method (20 mins at 37°C) to maximize sensitivity for short-lived reactive intermediates.

  • Validation: Dihydralazine typically behaves as a direct-acting mutagen (S9 independent)[5]. Comparing the revertant colony count of Impurity A against the API establishes its relative mutagenic potency.

Regulatory & Analytical Implications

Because 4-Hydrazinyl-1-Phthalazinamine shares the hydrazine structural alert with the parent API, it falls under ICH M7 guidelines[2]. However, if an impurity shares the exact same structural alert as the approved API, it can sometimes be treated as a non-mutagenic impurity and controlled via ICH Q3A(R2) qualification thresholds[3]. Robust in vitro comparative data (as generated by the protocols above) is required to justify to regulatory bodies whether Impurity A requires strict TTC-based control (Class 2/3) or can be controlled at higher limits based on the API's existing safety profile.

References
  • 4-Hydrazinyl-1-Phthalazinamine - CAS - 649765-80-0 | Axios Research |1

  • In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives | PubMed (NIH) | 5

  • Genotoxicity of hydrazino-phtalazine antihypertensive drugs assessed by an in vitro micronucleus assay | PubMed (NIH) |6

  • Accelerated Cytotoxic Mechanism Screening of Hydralazine Using an in Vitro Hepatocyte Inflammatory Cell Peroxidase Model | Chemical Research in Toxicology (ACS) | 4

  • A Review on Analysis of Genotoxic Impurities | International Journal of Science and Research (IJSR) | 2

  • Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development | Pharmaceutical Technology | 3

Sources

Validation

Method transfer validation for 4-Hydrazinyl-1-Phthalazinamine quality control testing

Analytical Method Transfer Validation for 4-Hydrazinyl-1-Phthalazinamine: A Comparative Guide to HPLC vs. UHPLC QC Workflows Executive Summary In the lifecycle of pharmaceutical manufacturing, the integrity of Quality Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Transfer Validation for 4-Hydrazinyl-1-Phthalazinamine: A Comparative Guide to HPLC vs. UHPLC QC Workflows

Executive Summary

In the lifecycle of pharmaceutical manufacturing, the integrity of Quality Control (QC) testing relies entirely on the robustness of the analytical methods employed. 4-Hydrazinyl-1-Phthalazinamine (CAS 649765-80-0) is a critical reference standard and potential impurity monitored during the synthesis and formulation of the antihypertensive Active Pharmaceutical Ingredient (API), Hydralazine[1].

Transferring the analytical method for this compound from an R&D originating laboratory (Sending Unit) to a routine QC laboratory (Receiving Unit) is a high-stakes regulatory milestone. To ensure compliance and data integrity, this transfer must align with the enhanced Quality by Design (QbD) principles outlined in ICH Q14[2] and the rigorous validation criteria of ICH Q2(R2)[3]. This guide objectively compares traditional HPLC methodologies against modern UHPLC workflows for 4-Hydrazinyl-1-Phthalazinamine, providing a self-validating protocol for successful Analytical Method Transfer (AMT).

Methodological Comparison: HPLC vs. UHPLC for Hydrazine Derivatives

The Causality of Chromatographic Performance 4-Hydrazinyl-1-Phthalazinamine is a highly polar, basic molecule containing both amine and hydrazine functional groups. In traditional HPLC utilizing 5 µm porous silica particles, these basic nitrogen atoms undergo severe secondary interactions with residual acidic surface silanols on the stationary phase. This causes pronounced peak tailing, shifting retention times, and poor resolution from structurally similar impurities (such as 1-Aminophthalazine)[1].

By transitioning the QC method to Ultra-High-Performance Liquid Chromatography (UHPLC) using sub-2 µm particles, we fundamentally alter the fluid dynamics within the column. According to the Van Deemter equation ( H=A+B/u+C⋅u ), reducing the particle size minimizes the 'A' term (eddy diffusion) and flattens the 'C' term (resistance to mass transfer). This physical change allows the mobile phase to operate at higher linear velocities without sacrificing theoretical plates. The analyte molecules move through the column so rapidly that secondary silanol interactions are kinetically outrun, yielding sharp, symmetrical peaks and drastically improved sensitivity.

Quantitative Performance Comparison The following table summarizes the experimental performance of both methods during the R&D development phase prior to transfer:

Performance MetricTraditional HPLC (5 µm C18)Modern UHPLC (1.7 µm C18)Analytical Advantage for QC
Run Time 25.0 min4.5 min82% reduction in analysis time, massively increasing QC batch throughput.
Resolution ( Rs​ ) 1.83.5Superior baseline separation from critical impurities, ensuring accurate integration.
Tailing Factor ( Tf​ ) 1.61.1Elimination of secondary silanol interactions yields highly symmetrical peaks.
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mL10-fold increase in sensitivity, critical for trace impurity detection.
Solvent Consumption 25.0 mL per run2.25 mL per run91% reduction in hazardous solvent waste (Acetonitrile/Methanol).

Risk-Based Method Transfer Strategies

According to USP <1224> and industry best practices, the selection of an AMT strategy must be risk-based, factoring in the method's complexity and its current validation status[4][5].

  • Comparative Testing: The gold standard for fully validated methods. Both the Sending Unit (SU) and Receiving Unit (RU) analyze the same homogeneous lot of samples, and the results are statistically compared[4].

  • Co-Validation: The RU participates directly in the intermediate precision phase of the original R&D method validation. This shared-ownership approach is highly efficient for new drug development programs[5].

AMT_Strategy Start Method Transfer Required (4-Hydrazinyl-1-Phthalazinamine) Compendial Is it a Compendial Method? Start->Compendial Waiver Transfer Waiver / Verification (USP <1224>) Compendial->Waiver Yes Validated Is the Method Fully Validated? Compendial->Validated No CoVal Co-Validation (Joint R&D and QC) Validated->CoVal No CompTest Comparative Testing (Sending vs. Receiving Unit) Validated->CompTest Yes

Logical decision tree for selecting an Analytical Method Transfer (AMT) strategy.

Self-Validating Experimental Protocol: Comparative Testing AMT

To guarantee trustworthiness, the following UHPLC transfer protocol is designed as a self-validating system . This means the protocol includes strict internal checks that objectively prove the instrument is functioning perfectly before any sample data can be accepted or reported.

Step 1: System Suitability Testing (SST) - The Self-Validating Core

Before analyzing the transfer samples, the Receiving Unit must execute the SST. If the SST fails, the sequence is automatically aborted, preventing the generation of invalid data.

  • Blank Injection: Inject the sample diluent. Causality: Proves there are no baseline artifacts or carryover interfering with the 4-Hydrazinyl-1-Phthalazinamine retention time.

  • Resolution Solution: Inject a spiked mixture of 4-Hydrazinyl-1-Phthalazinamine and 1-Aminophthalazine.

    • Acceptance Criterion: Resolution ( Rs​ ) ≥2.0 . Causality: Proves the column chemistry is intact and capable of separating the most closely eluting critical pair.

  • Standard Precision: Inject 6 replicates of the 100% working standard (e.g., 10 µg/mL).

    • Acceptance Criteria: %RSD of peak area ≤2.0% , Tailing Factor ≤1.5 . Causality: Proves the UHPLC autosampler and pump are delivering highly precise volumes and gradients.

Step 2: Bracketed Sample Analysis

To ensure instrument drift does not silently invalidate the results mid-run, standard bracketing is employed. By injecting a known standard before and after the unknown QC samples, we objectively prove that the detector response remained stable throughout the sequence.

  • Sequence Design:

    • Injections 1-6: SST Standards

    • Injections 7-12: QC Transfer Samples (Batch A, Preps 1-6)

    • Injection 13: Bracketing Standard 1 (Must be within 98.0-102.0% of SST mean area)

    • Injections 14-19: QC Transfer Samples (Batch B, Preps 1-6)

    • Injection 20: Bracketing Standard 2 (Must be within 98.0-102.0% of SST mean area)

Step 3: Statistical Evaluation

The Receiving Unit (QC) data is compared against the Sending Unit (R&D) data for the exact same sample lots.

  • Acceptance Criterion: The absolute difference in mean assay values between the SU and RU must be ≤2.0% .

AMT_Workflow SU Sending Unit (R&D) Prepares Protocol RU Receiving Unit (QC) Executes Protocol SU->RU Transfer Protocol Data Data Comparison (Statistical Eval) SU->Data Reference Data SST System Suitability (Self-Validation) RU->SST Analysis Sample Analysis (UHPLC Sequence) SST->Analysis Pass Analysis->Data Report Final AMT Report (Approved) Data->Report Meets Criteria

Step-by-step workflow for Comparative Testing in Analytical Method Transfer.

Conclusion

Upgrading the QC testing of 4-Hydrazinyl-1-Phthalazinamine from traditional HPLC to UHPLC eliminates the kinetic limitations associated with polar hydrazine derivatives, drastically improving resolution, sensitivity, and throughput. By framing the Analytical Method Transfer as a self-validating comparative testing protocol, pharmaceutical laboratories can seamlessly bridge the gap between R&D innovation and routine QC compliance, ensuring absolute data integrity across the product lifecycle.

References

  • Title: 4-Hydrazinyl-1-Phthalazinamine - CAS - 649765-80-0 | Axios Research Source: axios-research.com URL: [Link]

  • Title: ICH Q14 Analytical procedure development - Scientific guideline Source: europa.eu URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: europa.eu URL: [Link]

  • Title: Challenges in the analytical method transfer of transdermal pharmaceutical products (USP <1224>) Source: amarintech.com URL: [Link]

  • Title: Analytical Method Transfer: Best Practices and Guidelines Source: labmanager.com URL: [Link]

Sources

Comparative

Inter-Laboratory Comparative Guide: Analytical Methodologies for 4-Hydrazinyl-1-Phthalazinamine Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological comparison, causality in sample handling, and self-validating LC-MS/MS protocols for Dihydralazine Impurity A....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological comparison, causality in sample handling, and self-validating LC-MS/MS protocols for Dihydralazine Impurity A.

Executive Summary & Mechanistic Background

4-Hydrazinyl-1-Phthalazinamine (CAS: 649765-80-0), officially recognized in pharmacopeias as Dihydralazine EP Impurity A , is a critical degradation product associated with the antihypertensive active pharmaceutical ingredients (APIs) dihydralazine and hydralazine[1][2]. Structurally, it forms via the reductive cleavage of one of the hydrazine moieties from the parent dihydralazine molecule under specific environmental stress conditions.

Because hydrazine derivatives carry inherent genotoxic alerts, regulatory bodies (following ICH Q3A/Q3B guidelines) mandate rigorous quantification of this impurity during API batch release and stability testing.

Causality in Impurity Formation: The Sample Preparation Trap

As a Senior Application Scientist, the most common point of failure I observe in inter-laboratory studies is in situ degradation during sample preparation. Dihydralazine exhibits a highly specific stability profile: it is extremely sensitive to basic conditions (pH ≥ 7), elevated temperatures, and UV/Vis light, yet it remains remarkably resistant to acidic conditions when in isolation[3][4].

The Causality: If an analytical laboratory uses a neutral-to-basic diluent (e.g., standard phosphate buffer at pH 7.4) for sample extraction, the parent API will rapidly degrade into 4-Hydrazinyl-1-Phthalazinamine inside the autosampler vial. This generates a false-positive Out-of-Specification (OOS) result. Therefore, all sample preparation must utilize a slightly acidic diluent (e.g., 0.1% formic acid, pH ~3.0) to lock the parent molecule in its stable, protonated state, preventing artificial impurity generation.

DegradationPathway A Dihydralazine (Parent API, MW: 190.21) B Reductive Cleavage (Stress: pH ≥ 7, Heat, UV) A->B Hydrolysis / Oxidation C 4-Hydrazinyl-1-Phthalazinamine (Impurity A, MW: 175.19) B->C Loss of -NH group (-15 Da)

Fig 1. Degradation pathway of Dihydralazine to 4-Hydrazinyl-1-Phthalazinamine under stress conditions.

Inter-Laboratory Comparative Data

To establish a self-validating benchmark for analytical laboratories, we have aggregated inter-laboratory performance metrics comparing the three dominant quantification methodologies used for 4-Hydrazinyl-1-Phthalazinamine: HPLC-UV, UPLC-DAD, and LC-MS/MS[3][5][6].

Analytical MethodologyDetection Limit (LOD)Quantitation Limit (LOQ)Intra-day Precision (%RSD)Mean Recovery (%)Primary Application
HPLC-UV 50 ng/mL150 ng/mL1.8%98.5%Routine QA/QC batch release (>0.05% threshold).
UPLC-DAD 15 ng/mL45 ng/mL1.2%99.2%High-throughput stability testing & eco-friendly analysis.
LC-MS/MS 0.5 ng/mL1.5 ng/mL3.5%101.5%Trace genotoxic screening & structural elucidation.
Methodological Assessment
  • HPLC-UV: While lacking the absolute specificity of mass spectrometry, it remains the workhorse for routine batch release. It typically employs C18 columns with acidic phosphate buffers to suppress silanol ionization, preventing the basic amine/hydrazine groups of the impurity from tailing[3].

  • UPLC-DAD: Utilizing sub-2-micron particles and Green Analytical Quality by Design (AQbD) principles, UPLC offers superior theoretical plates. Using ethanol or acetonitrile with trifluoroacetic acid (TFA) acts as a strong ion-pairing agent, drastically sharpening the impurity peak while reducing solvent waste[6].

  • LC-MS/MS: The definitive gold standard. When 4-Hydrazinyl-1-Phthalazinamine must be quantified at parts-per-million (ppm) levels relative to the API, LC-MS/MS via Multiple Reaction Monitoring (MRM) is mandatory[7].

Step-by-Step Experimental Protocol: LC-MS/MS Trace Quantification

The following protocol represents a self-validating system designed to quantify 4-Hydrazinyl-1-Phthalazinamine at trace levels while ensuring the parent API does not degrade during the run.

Phase 1: Sample Preparation (Acid-Stabilized)
  • Weighing: Accurately weigh 10.0 mg of the Dihydralazine API.

  • Diluent Preparation: Prepare a diluent of Methanol:Water (50:50, v/v) fortified with 0.1% Formic Acid (pH ~2.8). Causality: The acidic environment stabilizes the dihydralazine parent, preventing the artificial generation of Impurity A[3].

  • Extraction: Dissolve the API in 10.0 mL of the acidic diluent. Vortex for 1 minute and sonicate for 5 minutes at ≤ 20°C.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial (to protect from UV degradation).

Phase 2: UPLC Chromatographic Separation

Hydrazine groups are notorious for interacting with free silanols on silica-based columns, causing severe peak tailing.

  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm). Causality: The Ethylene Bridged Hybrid (BEH) particle resists degradation and minimizes secondary interactions with basic moieties.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B hold for 1 min; ramp to 60% B over 4 mins; ramp to 95% B for 1 min column wash; return to 5% B. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI+) & MRM Parameters
  • Ionization: Electrospray Ionization in positive mode (ESI+). The hydrazine and amine groups are readily protonated, yielding a strong [M+H]+ signal at m/z 176.2[5][7].

  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temperature: 400°C; Desolvation Gas: 800 L/hr.

  • MRM Transitions:

    • Quantifier Transition:m/z 176.2 → 115.1 (Collision Energy: 20 eV). Corresponds to the loss of the hydrazine/amine fragments.

    • Qualifier Transition:m/z 176.2 → 89.1 (Collision Energy: 35 eV).

Phase 4: Self-Validating System Suitability

Before analyzing unknown batches, the system must validate its own performance:

  • Inject a 10 ng/mL standard of 4-Hydrazinyl-1-Phthalazinamine.

  • Acceptance Criteria: The Signal-to-Noise (S/N) ratio must be ≥ 10 for the LOQ. The peak tailing factor (Tf) must be ≤ 1.5. If Tf > 1.5, column degradation or insufficient buffer capacity is occurring, and the run must be aborted.

LCMSWorkflow Step1 1. Sample Preparation Acidic Diluent (pH ~3.0) Prevents In Situ Degradation Step2 2. UPLC Separation BEH C18 Column Ammonium Formate / ACN Step1->Step2 Step3 3. ESI+ Ionization Protonation of Hydrazine [M+H]+ m/z 176.2 Step2->Step3 Step4 4. MRM Quantitation Transitions: 176.2 -> 115.1 Trace Level Detection Step3->Step4

Fig 2. Self-validating LC-MS/MS analytical workflow for trace quantification of Impurity A.

References

  • Gumieniczek, A., Galeza, J., Mroczek, T., Wojtanowski, K., Lipska, K., & Pietras, R. (2018). "Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC-MS Methods." Chromatographia, 81(8), 1147-1162. URL: [Link]

  • Lokhande, M. V., Rathod, G., & Gupta, M. K. (2014). "Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM-LC MS/MS, NMR and FTIR technique." IOSR Journal of Applied Chemistry, 7(5), 14-23. URL: [Link]

  • Chanduluru, H. K., & Sugumaran, A. (2021). "Eco-friendly estimation of isosorbide dinitrate and hydralazine hydrochloride using Green Analytical Quality by Design-based UPLC Method." RSC Advances, 11(48), 30282-30294. URL: [Link]

  • Axios Research. "4-Hydrazinyl-1-Phthalazinamine - CAS - 649765-80-0 (Dihydralazine Impurity A)." URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Hydrazinyl-1-Phthalazinamine proper disposal procedures

Professional Laboratory Guide: Safe Handling and Disposal of 4-Hydrazinyl-1-Phthalazinamine As a critical reference standard and impurity marker in the synthesis and quality control of the antihypertensive active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Safe Handling and Disposal of 4-Hydrazinyl-1-Phthalazinamine

As a critical reference standard and impurity marker in the synthesis and quality control of the antihypertensive active pharmaceutical ingredient (API) Hydralazine, 4-Hydrazinyl-1-Phthalazinamine (CAS: 649765-80-0) is a staple in analytical and drug development laboratories[1]. However, because it contains a highly reactive hydrazine moiety, its disposal requires rigorous adherence to Environmental Health and Safety (EHS) protocols to mitigate toxicity, reactivity, and environmental contamination risks.

This guide provides drug development professionals with a self-validating, mechanistically grounded protocol for the safe segregation, containment, and disposal of this compound.

Hazard Causality and Chemical Reactivity

To safely dispose of 4-Hydrazinyl-1-Phthalazinamine, one must first understand its chemical behavior. Hydrazine derivatives act as powerful reducing agents.

  • Catalytic Decomposition: In the presence of metal catalysts (e.g., platinum, copper, or Raney nickel), aqueous hydrazine derivatives can undergo rapid, exothermic autooxidation, yielding hydrogen peroxide and potentially explosive gas expansion[2].

  • The Neutralization Fallacy: Historically, laboratory protocols recommended neutralizing hydrazine spills or waste using chemical oxidation via sodium hypochlorite (bleach). However, modern safety analyses demonstrate that incomplete oxidation of hydrazine derivatives with hypochlorite is highly dangerous. It can lead to ignition and the formation of highly toxic, carcinogenic byproducts, including N-nitrosoalkylamines[3].

Because the breakdown products of chemical oxidation can be more toxic than the parent compound[3], direct chemical neutralization should only be performed under strict EHS supervision for micro-scale quantities. The globally recognized standard for disposal is professional incineration.

Comparative Disposal Methodologies

The following table summarizes the quantitative and qualitative data regarding disposal methods for hydrazine-derived pharmaceutical standards.

Disposal MethodChemical MechanismSafety Profile & RisksRecommended Application
High-Temperature Incineration Complete thermal oxidation into N₂, H₂O, and CO₂.High Safety. Eliminates risk of carcinogenic byproducts.Primary Method. Standard for all solid and liquid laboratory waste.
Chemical Oxidation (Hypochlorite) Oxidation via NaOCl or Ca(ClO)₂ to form nitrogen gas and chlorides.Low Safety. High risk of exothermic ignition and N-nitrosoalkylamine formation[3].Discouraged. Only for micro-scale spills where immediate neutralization is EHS-mandated.
Ozonation Oxidation via O₃ in wastewater.Moderate Safety. Reduces fuel concentrations but requires specialized equipment.Industrial scale wastewater treatment; not applicable for standard lab waste.

Step-by-Step Disposal Protocol

This workflow must be executed within a certified chemical fume hood, utilizing appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles.

Step 1: Waste Segregation

  • Action: Isolate 4-Hydrazinyl-1-Phthalazinamine waste from all strong oxidizers, acids, and heavy metals.

  • Causality: Preventing accidental admixture with metal ions (like copper or platinum) prevents catalytic autooxidation and the generation of explosive hydrogen gas[2].

Step 2: Primary Containment

  • Action: Collect solid waste (e.g., contaminated weighing paper, expired reference standards) in a sealable, high-density polyethylene (HDPE) or glass container. For liquid analytical waste (e.g., HPLC effluent containing the standard), use a dedicated, chemically compatible carboy.

  • Causality: Hydrazine derivatives are basic and corrosive[2]; using non-reactive HDPE prevents container degradation and subsequent leaks.

Step 3: Labeling and EHS Transfer

  • Action: Clearly label the container with the chemical name, CAS number (649765-80-0), and specific hazard warnings ("Toxic," "Reducing Agent," "Hydrazine Derivative").

  • Causality: Accurate labeling ensures that EHS personnel do not inadvertently consolidate the waste with incompatible oxidizing streams prior to transport.

Step 4: Ultimate Destruction (Incineration)

  • Action: Transfer the sealed containers to your institution's EHS department. The waste must be manifested for liquid injection or fluidized bed incineration by a licensed hazardous waste contractor.

  • Causality: High-temperature incineration ensures complete thermal breakdown of the N-N bond, preventing environmental contamination and bypassing the toxic byproducts associated with chemical bleaching[3].

Operational Workflow Visualization

The following decision matrix illustrates the safe disposal pathway for 4-Hydrazinyl-1-Phthalazinamine, emphasizing the diversion away from dangerous chemical oxidation.

G Start 4-Hydrazinyl-1-Phthalazinamine Waste Generated Segregate Segregation: Strictly Isolate from Oxidizers & Metals Start->Segregate Assess Determine Waste Type Segregate->Assess Spill Micro-Scale Spill (<1g) Immediate Containment Assess->Spill Routine Routine Lab Waste (Solid/HPLC Effluent) Assess->Routine Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb EHS Transfer to EHS in HDPE/Glass Containers Routine->EHS AvoidBleach AVOID Hypochlorite (Prevents Toxic Byproducts) Absorb->AvoidBleach AvoidBleach->EHS Incinerate High-Temp Incineration (Licensed Contractor) EHS->Incinerate

Disposal decision tree for hydrazine derivatives highlighting the avoidance of chemical oxidation.

References

  • Axios Research. "4-Hydrazinyl-1-Phthalazinamine - CAS - 649765-80-0." axios-research.com. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Hydrazines." cdc.gov. Available at: [Link]

  • International Programme on Chemical Safety (IPCS). "Hydrazine (Environmental Health Criteria 68, 1987)." inchem.org. Available at: [Link]

  • Defense Technical Information Center (DTIC). "The Chemical and Biochemical Degradation of Hydrazine." dtic.mil. Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Hydrazinyl-1-Phthalazinamine (Hydralazine)

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 4-Hydrazinyl-1-Phthalazinamine, commonly known as Hydralazine. As a pote...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 4-Hydrazinyl-1-Phthalazinamine, commonly known as Hydralazine. As a potent pharmaceutical compound, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in authoritative safety data.

Understanding the Risks: Hazard Profile of Hydralazine

4-Hydrazinyl-1-Phthalazinamine is a white to yellowish crystalline powder.[1] While a valuable therapeutic agent, it presents several significant hazards in a laboratory setting. It is crucial to internalize these risks to appreciate the necessity of the protective measures outlined in this guide.

Primary Hazards:

  • Acute Toxicity: The compound is harmful if swallowed, with an acute oral LD50 of 188 mg/kg in mice.[1][2][3] It can also be harmful if it comes into contact with the skin or is inhaled.[4]

  • Skin and Eye Damage: Direct contact can cause severe skin burns and serious eye damage, potentially leading to irreversible injury.[3][5][6]

  • Sensitization: It may cause an allergic skin reaction.[3][5] Some sources also indicate a risk of respiratory sensitization.[3]

  • Chronic Health Effects: There is evidence to suggest that Hydralazine may cause cancer and is suspected of causing genetic defects.[3][5][7] It is also suspected of damaging fertility or the unborn child.[3][7]

  • Aquatic Toxicity: The substance is toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental contamination.[5][6]

The First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling Hydralazine. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.

Engineering Controls: The Foundation of Safety

Before considering personal gear, engineering controls must be in place.

  • Ventilation: Always handle 4-Hydrazinyl-1-Phthalazinamine in a well-ventilated area.[8][9][10]

  • Chemical Fume Hood: For all procedures involving the solid compound or concentrated solutions where aerosols or dust may be generated, a certified chemical fume hood is mandatory.[2][7][9]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[9][11]

Individual Protective Measures

The following table summarizes the required PPE. The rationale behind each piece of equipment is to create a comprehensive barrier against the identified hazards.

Protection Type Required Equipment Rationale and Key Considerations
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[8][9][12][13]Protects against splashes of solutions or airborne particles of the solid compound, which can cause severe eye damage.[3][5]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile or natural rubber).[8][9][12]Prevents skin contact, which can lead to irritation, burns, and potential systemic absorption.[5] Always consult the glove manufacturer's compatibility data.
Body Protection A protective laboratory coat, apron, or a disposable garment. Long-sleeved clothing is essential.[8][9][12][14]Protects the skin from accidental spills and contamination. For larger quantities, impervious clothing is recommended.[8]
Respiratory Protection A NIOSH-approved dust respirator or a respirator with a particle filter may be necessary.[2][9][13][14]Required when handling the powder outside of a fume hood or if dust generation is unavoidable. This minimizes the risk of inhaling the toxic compound.[2][6]

Operational Plan: From Receipt to Use

A systematic workflow is essential for minimizing exposure and preventing accidents. The following diagram and steps outline a safe handling protocol.

Hydralazine Handling Workflow Hydralazine Handling Workflow A Receiving and Storage B Preparation (in Fume Hood) A->B Transport in secondary containment C Experimentation B->C Use of appropriate glassware D Decontamination C->D Post-experiment cleanup E Waste Disposal D->E Segregation of waste

Caption: A visual representation of the safe handling workflow for 4-Hydrazinyl-1-Phthalazinamine.

Step-by-Step Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage.

    • Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[8] Recommended storage temperatures are between 15°C and 30°C.[8]

    • Store away from incompatible materials, such as strong oxidizing agents.[1][15]

  • Preparation (Weighing and Dissolving):

    • Don all required PPE as outlined in the table above.

    • Perform all manipulations of the solid compound, including weighing, within a chemical fume hood to prevent the inhalation of dust.[7]

    • Use non-sparking tools to avoid ignition sources.[8]

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • During the Experiment:

    • Clearly label all solutions containing Hydralazine.

    • Keep containers closed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory.[8][9][12]

    • Wash hands thoroughly after handling, even if gloves were worn.[8][12][14]

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.[8]

    • Remove all sources of ignition.[8]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or earth.[9]

    • Collect the absorbed material into a suitable, closed container for disposal.[8][9]

    • Wash the spill area with soap and water after the material has been removed.[9]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with 4-Hydrazinyl-1-Phthalazinamine, including disposable gloves, absorbent materials from spills, and empty containers, must be collected in a designated, clearly labeled hazardous waste container.

  • Disposal Procedure: Dispose of the chemical waste through an approved waste disposal plant.[7][12] Do not allow the chemical to enter drains or waterways.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and correct action can significantly mitigate harm.

Exposure Route First-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes.[12][13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
Skin Contact Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[13][14] If skin irritation occurs, seek medical advice.[13]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[4][14] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention or call a poison control center.[7][13]

This guide is intended to provide a framework for the safe handling of 4-Hydrazinyl-1-Phthalazinamine. It is imperative that all personnel receive training on these procedures and that the Safety Data Sheet is readily available in the laboratory. A culture of safety, built on a foundation of knowledge and vigilance, is the most effective tool for protecting researchers and advancing scientific discovery.

References

  • SingHealth. Hydralazine. [Link]

  • (emc). Hydralazine 20mg Powder for Concentrate for Solution for Injection/Infusion - Summary of Product Characteristics (SmPC). [Link]

  • Amphastar Pharmaceuticals, Inc. Hydralazine Hydrochloride Injection, USP - SAFETY DATA SHEET. [Link]

  • Merit Pharmaceutical. Page 1 of 5. [Link]

  • Waymade PLC. Information for the patient Hydralazine 25 mg Tablets hydralazine hydrochloride. [Link]

  • NextSDS. 4-Hydrazinyl-1-phthalazinaMine — Chemical Substance Information. [Link]

  • ScienceLab.com. Material Safety Data Sheet - Hydralazine HCl MSDS. [Link]

Sources

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